4-Chloro-2-methylthieno[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDXHRVZLZWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355927 | |
| Record name | 4-chloro-2-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56843-79-9 | |
| Record name | 4-chloro-2-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Identity: Structure and Nomenclature
This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. This scaffold is a bioisostere of purine, a key component of nucleic acids, which contributes to its ability to interact with biological targets.
Chemical Structure:
Chemical Structure of this compound
IUPAC Name: this compound[1]
Key Structural Features:
-
Thieno[2,3-d]pyrimidine Core: A planar, aromatic system that provides a rigid scaffold for the presentation of various functional groups.
-
2-Methyl Group: This substituent can influence the compound's solubility, metabolic stability, and steric interactions with target proteins.
-
4-Chloro Group: The chlorine atom at the 4-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of substituents, a critical feature for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | PubChemLite[1] |
| Molecular Weight | 184.65 g/mol | Synchem[2] |
| Monoisotopic Mass | 183.98619 Da | PubChemLite[1] |
| Predicted XlogP | 2.9 | PubChemLite[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A general and reliable approach involves the construction of the thienopyrimidine core followed by chlorination.
Proposed Synthetic Pathway:
General synthetic scheme for this compound.
Step-by-Step Experimental Protocol (Illustrative):
Step 1: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
To a solution of 2-aminothiophene-3-carbonitrile in a suitable solvent (e.g., ethanol or acetic acid), add acetamidine hydrochloride.
-
The reaction mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried to yield 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Causality behind Experimental Choices: The cyclization reaction between an ortho-amino nitrile and an amidine is a classic and efficient method for constructing pyrimidine rings. The acidic conditions generated from the hydrochloride salt of the amidine can catalyze the reaction.
Step 2: Chlorination to this compound
-
A mixture of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. A tertiary amine base, such as N,N-diethylaniline or triethylamine, can be added to facilitate the reaction.
-
The reaction is monitored by TLC until completion.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.
Causality behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent commonly used to convert hydroxyl groups on heterocyclic rings (or their tautomeric keto forms) into chloro substituents. The addition of a high-boiling tertiary amine can help to drive the reaction to completion by scavenging the HCl byproduct.
Reactivity and Role as a Medicinal Chemistry Building Block
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C4 position.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in drug discovery, allowing for the systematic introduction of a diverse array of functional groups.
Versatility of this compound in SNAr reactions.
This reaction allows for the synthesis of large libraries of compounds with varied substituents at the 4-position, which is crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Applications in Drug Development: A Focus on Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] A significant body of research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases.[4][5]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, kinase inhibitors are a major class of therapeutic agents.
The thieno[2,3-d]pyrimidine core can mimic the adenine moiety of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes and inhibit their activity. The substituents at the 2 and 4-positions of the thieno[2,3-d]pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors by forming specific interactions with the amino acid residues in the kinase active site.
Examples of Kinase Targets for Thieno[2,3-d]pyrimidine-based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is implicated in various cancers.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]
-
Other Tyrosine Kinases: The versatility of the scaffold allows for the development of inhibitors against a wide range of other tyrosine kinases involved in cancer and other diseases.[4]
The general strategy for developing kinase inhibitors based on the this compound scaffold involves the displacement of the 4-chloro group with various amine-containing fragments to explore the SAR and optimize the inhibitory activity against the target kinase.
Conclusion
This compound is a heterocyclic compound with significant strategic importance in the field of drug discovery and development. Its straightforward synthesis and, most importantly, the reactive nature of its 4-chloro substituent make it an exceptionally versatile building block. The thieno[2,3-d]pyrimidine core's ability to serve as a scaffold for potent and selective kinase inhibitors has cemented its status as a privileged structure in medicinal chemistry. As the demand for targeted therapies continues to grow, the utility of this compound and its derivatives in the generation of novel therapeutic agents is expected to expand further.
References
- 1. PubChemLite - this compound (C7H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 2. synchem.de [synchem.de]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry
Abstract: This document provides an in-depth technical overview of 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in the fields of organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, outline established synthetic pathways and principles of reactivity, discuss its critical applications as a versatile scaffold for biologically active molecules, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates.
Core Physicochemical Properties
This compound is a substituted thienopyrimidine, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines.[1] This bioisosterism allows derivatives to interact with a wide range of biological targets. The key properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 56843-79-9 | [2][3] |
| Molecular Formula | C₇H₅ClN₂S | [2][4] |
| Molecular Weight | 184.65 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Purity | Typically >95% for commercial grades | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound leverages established principles of heterocyclic chemistry. The thieno[2,3-d]pyrimidine core is typically constructed first, followed by a chlorination step to install the reactive handle at the 4-position.
General Synthetic Strategy
The most common and industrially scalable approach involves the chlorination of the corresponding ketone precursor, 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Causality of Reagent Choice: Phosphorus oxychloride is highly effective for this type of conversion (a dehydrochlorination of a heterocyclic amide/ketone). It acts as both a reagent and, in some cases, a solvent. The reaction proceeds by activating the carbonyl oxygen, making the carbon atom highly electrophilic and susceptible to attack by a chloride ion, ultimately leading to the aromatic chloro-substituted pyrimidine ring. The addition of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the reaction.[5]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol (Illustrative)
The following is a representative, self-validating protocol based on standard chemical transformations.
-
Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), cautiously add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).[6]
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The residue is then quenched by slowly adding it to crushed ice or cold water.
-
Extraction & Purification: The resulting aqueous mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Core Reactivity
The chemical utility of this compound stems from the reactivity of the chlorine atom at the C4 position. This position is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. This makes it an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) reactions.[7] This allows for the straightforward introduction of a wide variety of functional groups, including:
-
Amines (primary and secondary)
-
Alkoxides and Phenoxides
-
Thiols
This predictable reactivity is the foundation of its use as a versatile building block in combinatorial chemistry and targeted synthesis.[8]
Applications in Research and Drug Development
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][9] this compound serves as a key starting material for accessing these diverse derivatives.
Scaffold for Kinase Inhibitors
A primary application is in the synthesis of kinase inhibitors.[10][11] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. By reacting the 4-chloro position with various amine-containing fragments, researchers can generate libraries of compounds to screen for potent and selective kinase inhibition.[11] For example, derivatives of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are used to develop inhibitors for targets like Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[11][12]
Caption: Role as a scaffold for diverse bioactive compounds.
Broader Therapeutic Potential
Beyond oncology, thienopyrimidine derivatives have been investigated for a range of therapeutic applications:
-
Anti-inflammatory: Targeting enzymes and signaling pathways involved in inflammation.[1][9]
-
CNS Protective Agents: Showing potential in models of neurodegenerative diseases.[1]
-
Antimicrobial: Serving as a basis for the development of new antibacterial and antiviral drugs.[1][9]
The ability to easily modify the scaffold at the 4-position allows for fine-tuning of a compound's structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related chloro-heterocyclic compounds can provide authoritative guidance.
Hazard Profile (Inferred from Analogs):
-
Acute Toxicity: May be harmful if swallowed.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][18]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]
-
Store away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is a high-value chemical intermediate whose importance is derived from its robust synthesis and, most critically, the predictable reactivity of its C4-chloro substituent. This feature provides a reliable entry point for constructing diverse molecular architectures, making it an indispensable tool for medicinal chemists. Its role as a foundational scaffold, particularly in the development of kinase inhibitors and other therapeutic agents, ensures its continued relevance in the landscape of modern drug discovery and organic chemistry.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 7. srinichem.com [srinichem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 12. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 13. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Foreword: Strategic Importance in Medicinal Chemistry
4-Chloro-2-methylthieno[2,3-d]pyrimidine stands as a pivotal heterocyclic scaffold in the landscape of modern drug discovery. The thieno[2,3-d]pyrimidine core is a recognized "privileged structure," frequently appearing in molecules exhibiting a wide array of biological activities.[1] This includes applications as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] The specific substitution of a chloro group at the 4-position renders it an exceptionally versatile intermediate for synthetic chemists, while the methyl group at the 2-position can modulate its metabolic stability and target engagement. A comprehensive grasp of its physicochemical properties is not merely academic; it is a critical prerequisite for leveraging this scaffold in the rational design of novel therapeutics. This guide offers a detailed exploration of these properties, underpinned by established experimental methodologies and their theoretical foundations.
Molecular Identity and Structural Attributes
The arrangement of atoms and functional groups in this compound dictates its chemical behavior and biological interactions. The fused thiophene and pyrimidine rings create a planar, electron-rich system. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its utility in creating diverse chemical libraries.
Figure 1. Chemical Structure of this compound.
Table 1. Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅ClN₂S | [2] |
| Molecular Weight | 184.65 g/mol | [2] |
| CAS Number | 56843-79-9 | [2] |
| Canonical SMILES | Cc1nc2c(s1)cc(n1)Cl | - |
| InChI Key | OSAOHHSXWALXET-UHFFFAOYSA-N |
Key Physicochemical Parameters
The journey of a drug molecule from administration to its site of action is governed by its physicochemical properties. Parameters such as solubility and lipophilicity are critical for absorption and distribution, while thermal stability influences storage and formulation.
Table 2. Summary of Physicochemical Data
| Property | Value | Method of Determination |
| Physical Form | Solid | |
| Melting Point | 124 °C | [3] |
| Boiling Point (Predicted) | 301.3±37.0 °C at 760 mmHg | [3] |
| Aqueous Solubility | Sparingly soluble in water, Soluble in DMSO and Methanol | [4][5] |
| LogP (Predicted) | 2.6 | [3] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Experimental Protocols for Physicochemical Characterization
The reliability of physicochemical data hinges on the robustness of the experimental methods used for their determination. This section details standardized protocols for key properties.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold standard for determining the melting point of a pure crystalline solid.[6][7] It provides a precise measure of the temperature at which the material transitions from a solid to a liquid phase, which is a critical parameter for material identification and purity assessment. The sharpness of the melting peak can also provide an indication of the sample's purity.
Trustworthiness: The protocol's self-validating nature comes from the use of a reference pan, which allows for the precise measurement of the heat flow difference between the sample and the reference.[6] This differential measurement minimizes the influence of instrumental artifacts.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[8]
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.
-
Thermal Program: Initiate a temperature scan, typically from room temperature to a temperature above the expected melting point, at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[9]
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.[10]
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Assessment using High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The "shake-flask" method followed by HPLC quantification is a reliable technique for determining the thermodynamic solubility of a compound.[11] HPLC offers high sensitivity and specificity, allowing for the accurate quantification of the dissolved analyte even in the presence of impurities.[12][13]
Trustworthiness: This protocol is self-validating through the use of a calibration curve constructed from standards of known concentrations. This ensures that the quantification of the analyte in the saturated solution is accurate and traceable.
Protocol:
-
Equilibration: Add an excess amount of this compound to a known volume of purified water in a sealed vial.
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure that equilibrium solubility is reached.[14]
-
Phase Separation: Filter the resulting suspension through a fine filter (e.g., 0.45 µm) to remove any undissolved solid particles.[12][14]
-
Sample Preparation: Prepare a dilution of the clear filtrate with a suitable solvent (e.g., a mixture of water and acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject a precise volume of the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the analyte.[15]
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve generated from solutions of known concentrations.[14]
Caption: Workflow for Aqueous Solubility Determination by HPLC.
Stability, Reactivity, and Handling
This compound is a solid that is stable under normal storage conditions. However, the presence of the chloro group at the 4-position makes it susceptible to nucleophilic attack. This reactivity is, in fact, a desirable trait for medicinal chemists as it allows for the facile introduction of various functional groups to explore the structure-activity relationship. For long-term storage, it is recommended to keep the compound in a cool, dry environment, preferably under an inert atmosphere, to prevent degradation.[5]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. A thorough understanding and accurate measurement of these properties are fundamental to its successful application in drug discovery and development. The experimental protocols outlined herein offer robust and reliable methods for the characterization of this important heterocyclic building block, thereby empowering researchers to make data-driven decisions in their quest for novel therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 6. Differential scanning calorimetry [cureffi.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. sciforum.net [sciforum.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. asianjpr.com [asianjpr.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
Solubility Profile of 4-Chloro-2-methylthieno[2,3-d]pyrimidine in Organic Solvents: A Method-Centric Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest, primarily serving as a versatile building block in medicinal chemistry for the synthesis of targeted therapeutics.[1] Its utility in drug discovery hinges on its physicochemical properties, among which solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, influences formulation strategies for preclinical and clinical studies, and directly impacts bioavailability. This guide provides a comprehensive overview of the solubility of this compound. Due to the scarcity of publicly available quantitative data for this specific molecule, this document adopts a method-centric approach. It explains the foundational principles of solubility, details the authoritative experimental protocols for its determination, and provides a framework for solvent selection applicable to this compound and its analogues.
Introduction to this compound
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a core component of DNA and RNA, making it a privileged structure in drug design.[1] This scaffold is integral to a wide range of biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, this compound, features a reactive chlorine atom at the 4-position, which is a key site for nucleophilic substitution. This allows medicinal chemists to readily introduce diverse functional groups to explore structure-activity relationships (SAR).
Understanding the solubility of this intermediate is a critical first step in any drug development campaign. Poor solubility can become a significant bottleneck, leading to challenges in:
-
Chemical Synthesis: Difficulty in finding suitable reaction and crystallization solvents.
-
Biological Assays: Inaccurate results due to compound precipitation in aqueous assay buffers.
-
Pharmacokinetic Studies: Low oral bioavailability, hindering the development of effective oral dosage forms.[3]
Foundational Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A simplified but powerful guiding principle is that of "like dissolves like." This concept can be broken down into key intermolecular forces that dictate solubility:
-
Crystal Lattice Energy: The energy required to break the bonds holding the solid compound together in its crystal form. Stronger intermolecular forces in the crystal (e.g., hydrogen bonding, pi-stacking) lead to higher lattice energy and lower solubility.
-
Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule to occupy.
-
Solvation Energy: The energy released when the solute molecule forms new stabilizing interactions with the solvent molecules.[3]
For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy and cavitation energy. The properties of both the solute (this compound) and the solvent determine the outcome.
Known Solubility Data for this compound
Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative data from chemical suppliers provides a preliminary starting point.
| Organic Solvent | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Note: "Slightly soluble" is a USP/U.S. Pharmacopeia designation typically indicating that 100 to 1000 parts of solvent are required to dissolve 1 part of solute.[3] This limited information underscores the necessity for researchers to determine solubility experimentally for their specific applications.
Experimental Determination of Solubility
Choosing the correct method to determine solubility depends on the stage of research and the required accuracy. Early-stage drug discovery often prioritizes high-throughput kinetic measurements, while later-stage development demands precise thermodynamic data.[5][6]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Caption: Standard workflow for the Shake-Flask method.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired organic solvent. The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24 to 48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[5]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a known volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation.
-
Quantification: Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the diluted sample.
-
Calculation: The solubility (S) is calculated using the formula: S = C_measured × Dilution_Factor
Kinetic Solubility: The High-Throughput Method
Kinetic solubility assays are widely used in early drug discovery for rapid screening.[3][6] They measure the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer or organic solvent. This is not a true thermodynamic value but is invaluable for ranking compounds.[5]
Caption: General workflow for a kinetic solubility assay.
Factors Influencing the Solubility of this compound
A systematic approach to solvent selection requires considering the physicochemical properties of both the solute and the potential solvents.
Solvent Properties
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (contain O-H or N-H bonds, e.g., methanol, ethanol) and aprotic (e.g., DMSO, DMF, acetone). Given the nitrogen atoms in the pyrimidine ring, this compound has polar characteristics and is expected to have better solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the thienopyrimidine core can act as hydrogen bond acceptors. Therefore, polar protic solvents like alcohols may enhance solubility through hydrogen bonding.[7]
-
Temperature: For most solid compounds, solubility increases with temperature.[8] This relationship is described by the van't Hoff equation. Performing solubility studies at different temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.[7][8]
A Logical Framework for Solvent Selection
The choice of a solvent is a balance of these factors. The following diagram illustrates a logical approach to selecting solvents for solubility screening.
Caption: Logical framework for predicting solubility based on solute and solvent properties.
Conclusion and Recommendations
While specific quantitative solubility data for this compound remains sparse in the public domain, a robust framework exists for its experimental determination. For drug development professionals, it is imperative to generate this data early in the discovery pipeline.
Recommendations:
-
Initial Screening: Perform kinetic solubility assays in a panel of pharmaceutically relevant solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and aqueous buffers to rapidly identify promising solvent systems.
-
Definitive Measurement: For key solvents identified in the initial screen, determine the thermodynamic solubility using the shake-flask method at controlled temperatures (e.g., 25 °C and 37 °C).
-
Characterize the Solid State: Before conducting solubility studies, characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) to ensure consistency, as different polymorphs can have different solubilities.
By systematically applying these established methodologies, researchers can generate the reliable solubility data needed to accelerate the development of new therapeutics derived from the versatile this compound scaffold.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
- 7. One moment, please... [revroum.lew.ro]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Spectroscopic data of "4-Chloro-2-methylthieno[2,3-d]pyrimidine" (NMR, IR, MS)
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Thienopyrimidines represent a vital class of heterocyclic compounds with significant therapeutic relevance in drug discovery.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is fundamental for synthesis validation, quality control, and further development. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction: The Thienopyrimidine Scaffold
The thienopyrimidine core, a fused bicyclic system of pyrimidine and thiophene rings, is a privileged scaffold in medicinal chemistry due to its structural analogy to purines.[2] This has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The chloro-substituent at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for molecular diversification.
Accurate spectroscopic characterization is non-negotiable for confirming the identity, purity, and structure of such intermediates. This guide explains the causality behind expected spectral features and provides robust, self-validating protocols for data acquisition.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular architecture is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClN₂S | [4] |
| Molecular Weight | 184.65 g/mol | [5] |
| Monoisotopic Mass | 183.98619 Da | [4] |
| InChIKey | VYUDXHRVZLZWMP-UHFFFAOYSA-N | [4] |
| Appearance | Expected to be a solid |[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the methyl group and the two protons on the thiophene ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| -CH₃ (C2) | 2.7 - 2.8 | Singlet (s) | N/A | The methyl group is attached to the electron-deficient pyrimidine ring, causing a downfield shift. No adjacent protons result in a singlet. |
| H-6 | 7.3 - 7.4 | Doublet (d) | JH6-H5 ≈ 5.5 - 6.0 Hz | This proton is adjacent to H-5 on the thiophene ring. Its chemical shift is influenced by the electron-donating sulfur atom and the fused pyrimidine system. |
| H-5 | 7.5 - 7.6 | Doublet (d) | JH5-H6 ≈ 5.5 - 6.0 Hz | This proton is deshielded by the adjacent sulfur atom and is expected to appear slightly downfield of H-6. The coupling constant is characteristic of vicinal protons in a thiophene ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will be crucial for confirming the carbon backbone of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| -CH₃ (C2) | 20 - 25 | Typical range for a methyl group attached to an sp² carbon in a heterocyclic system. |
| C-6 | 123 - 126 | Aromatic CH carbon in the thiophene ring. |
| C-5 | 128 - 131 | Aromatic CH carbon, deshielded by the adjacent sulfur atom. |
| C-4a | 130 - 135 | Bridgehead carbon atom of the fused ring system. |
| C-4 | 152 - 155 | Carbon attached to the electronegative chlorine atom and nitrogen, resulting in a significant downfield shift. |
| C-7a | 158 - 162 | Bridgehead carbon adjacent to sulfur and nitrogen. |
| C-2 | 165 - 168 | Carbon in the pyrimidine ring attached to two nitrogen atoms and the methyl group. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer : Filter the solution into a 5 mm NMR tube.
-
Instrument Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming : Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H Acquisition : Acquire the proton spectrum with a standard pulse program. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Processing : Process the raw data (FID) using Fourier transformation. Apply phase and baseline corrections. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid method for identifying the presence of key functional groups and confirming the overall molecular structure.
Predicted IR Absorption Bands
The IR spectrum will be characterized by vibrations from the aromatic rings and the carbon-chlorine bond.
Table 4: Predicted Characteristic IR Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100 - 3050 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the thiophene ring. |
| 2980 - 2920 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methyl group. |
| 1610 - 1550 | C=N Stretch | Pyrimidine Ring | Strong absorptions typical for the carbon-nitrogen double bonds within the pyrimidine ring system.[7] |
| 1540 - 1450 | C=C Stretch | Aromatic Rings | Skeletal vibrations of the fused thienopyrimidine ring system. |
| 800 - 750 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations for the protons on the thiophene ring. |
| 750 - 700 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch is expected in this region of the fingerprint. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation : Record a background spectrum on the clean ATR crystal (e.g., diamond).
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation pathways, further confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
The key feature in the mass spectrum will be the isotopic pattern of chlorine.
Table 5: Predicted Key Ions and Fragments
| m/z | Ion | Rationale |
|---|---|---|
| 184 | [M]⁺ | The molecular ion peak, corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S isotopologue. |
| 186 | [M+2]⁺ | The isotopic peak due to the presence of ³⁷Cl. Its intensity should be approximately one-third of the [M]⁺ peak, a hallmark signature for a monochlorinated compound. |
| 149 | [M-Cl]⁺ | Loss of the chlorine radical from the molecular ion. |
| 122 | [M-Cl-HCN]⁺ | Subsequent loss of a hydrogen cyanide molecule from the [M-Cl]⁺ fragment, a common fragmentation pattern for nitrogen heterocycles. |
Proposed Fragmentation Pathway
The fragmentation is initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds.
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: MS Data Acquisition (EI-GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable compounds.
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method :
-
Injector : Set to 250 °C.
-
Column : Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas : Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Analysis : Analyze the resulting mass spectrum for the retention time corresponding to the compound, checking for the correct molecular ion, the characteristic [M]⁺/[M+2]⁺ chlorine isotope pattern, and the predicted fragmentation ions.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a robust framework of the expected spectroscopic signatures: a simple three-signal ¹H NMR spectrum, characteristic C=N and C-Cl stretches in the IR, and a definitive molecular ion with a 3:1 isotope pattern at m/z 184/186 in the mass spectrum. The detailed protocols provided herein establish a standardized methodology for acquiring high-fidelity data, ensuring the integrity and quality of this pivotal synthetic intermediate for its application in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. PubChemLite - this compound (C7H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 5. 4-Chloro-2-methylthieno 3,2-d pyrimidine AldrichCPR 319442-16-5 [sigmaaldrich.com]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijacskros.com [ijacskros.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate, its physicochemical properties and synthetic pathways are crucial for the development of novel therapeutics. This document synthesizes available data to offer a comprehensive technical overview, highlighting experimental logic and practical considerations.
Core Molecular Characteristics
This compound belongs to the family of thienopyrimidines, which are bioisosteres of purines. This structural similarity to the fundamental components of DNA and RNA makes the thienopyrimidine scaffold a privileged structure in drug discovery, frequently explored for its potential to interact with a wide range of biological targets.[1]
The core structure consists of a thiophene ring fused to a pyrimidine ring. In the specific case of the [2,3-d] fusion, the thiophene is fused at its 2- and 3-positions to the 'd' face of the pyrimidine ring. The molecule of interest is further substituted with a methyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring.
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 56843-79-9 | [2] |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| Appearance | Expected to be a solid | [2][3] |
| Solubility | Likely soluble in DMSO and Methanol | [2] |
Physicochemical Properties: Melting and Boiling Points
Table 2: Melting and Boiling Points of Analogous Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 | 109-113 | 285.7±20.0 (Predicted) |
| 4-Chloro-7-methylthieno[3,2-d]pyrimidine | 175137-21-0 | 124 | 301.3±37.0 (Predicted) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 170-175 | Decomposes |
The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn dependent on intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The thieno[2,3-d]pyrimidine core is a planar, aromatic system, leading to significant stacking interactions.
The presence of the polar C-Cl bond and the nitrogen atoms in the pyrimidine ring introduces dipole moments, contributing to the intermolecular forces. It is anticipated that this compound is a solid at room temperature.[2][3] Based on the data for the unsubstituted analog (m.p. 109-113 °C) and the isomeric methyl-substituted version (m.p. 124 °C), it is reasonable to predict a melting point for the title compound in a similar range, likely between 110-130 °C.
A precise experimental boiling point is difficult to predict. Heterocyclic compounds with multiple nitrogen atoms and a halogen substituent often have a tendency to decompose at elevated temperatures, as seen with the pyrrolo[2,3-d]pyrimidine analog.[4] While a boiling point has been predicted for related compounds under vacuum, it is likely that distillation would need to be performed under significantly reduced pressure to avoid decomposition.
Synthesis and Mechanistic Considerations
The synthesis of thieno[2,3-d]pyrimidines generally involves the construction of the pyrimidine ring onto a pre-existing, functionalized thiophene. A common and versatile starting material is a 2-aminothiophene-3-carboxylate or a related derivative.[5]
General Synthetic Strategy
A logical and widely employed synthetic route is depicted below. This pathway highlights the key transformations required to build the target molecule, starting from a suitable thiophene precursor.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 3. 4-Chloro-2-methylthieno 3,2-d pyrimidine AldrichCPR 319442-16-5 [sigmaaldrich.com]
- 4. srinichem.com [srinichem.com]
- 5. ijacskros.com [ijacskros.com]
"4-Chloro-2-methylthieno[2,3-d]pyrimidine" reactivity and electrophilicity
An In-Depth Technical Guide to the Reactivity and Electrophilicity of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Structurally, it acts as a bioisostere of purines, the fundamental components of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2]
This guide focuses on a particularly valuable and versatile derivative: This compound . Its reactivity is dominated by the electrophilic nature of the C4 position, making it an ideal starting material for the synthesis of diverse compound libraries. We will explore the electronic characteristics that govern its reactivity, detail key transformation protocols, and provide mechanistic insights to empower researchers in their synthetic endeavors.
Chemical Structure:
(A simplified 2D representation of this compound)
Pillar 1: Understanding the Core Electrophilicity
The reactivity of this compound is fundamentally dictated by the electronic properties of its bicyclic core and the influence of its substituents.
-
The Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions.
-
The Fused Thiophene Ring: The thiophene ring, while aromatic, modulates the electronic distribution of the fused system.
-
The C4-Chloro Substituent: The chlorine atom at the C4 position is the linchpin of this molecule's utility. It exerts a powerful electron-withdrawing inductive effect, further increasing the electrophilicity and partial positive charge on the C4 carbon. Crucially, the chloride ion is an excellent leaving group, predisposing this position to nucleophilic attack.
-
The C2-Methyl Group: The methyl group at the C2 position has a mild electron-donating effect, which has a minor influence on the overall reactivity compared to the activating effect of the C4-chloro group.
This combination of an electron-deficient ring system and an activated leaving group makes the C4 position a highly reactive electrophilic site, primed for functionalization.
Pillar 2: Key Synthetic Transformations & Methodologies
The electrophilic C4 position is the primary handle for derivatization, mainly through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most prevalent reaction for functionalizing the 4-chloro-thieno[2,3-d]pyrimidine core. The electron-deficient nature of the ring system readily stabilizes the negative charge in the intermediate, facilitating the reaction.
1. Reaction with Amine Nucleophiles (Amination)
The displacement of the C4-chloride with various primary and secondary amines is a robust and widely used method to generate libraries of potential drug candidates.[3][4]
-
General Reaction: (Conceptual Image)
Experimental Protocol: Synthesis of 4-Morpholino-2-methylthieno[2,3-d]pyrimidine
This protocol is adapted from methodologies used for the synthesis of similar 4-amino substituted thienopyrimidines.[3]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of absolute ethanol and isopropanol.
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the solution, followed by the addition of a tertiary amine base such as triethylamine (TEA) (1.5 eq.) to act as an acid scavenger.
-
Reaction Condition: Fit the flask with a condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum.
-
Purification: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
B. Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex architectures involving C-C bond formation, the C4-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[5][6]
1. Suzuki-Miyaura Coupling
This reaction is a powerful tool for introducing aryl or heteroaryl moieties at the C4 position by coupling with boronic acids or their esters.
-
General Reaction: (Conceptual Image)
Experimental Protocol: Synthesis of 4-Aryl-2-methylthieno[2,3-d]pyrimidine
This protocol is based on established procedures for Suzuki couplings on chloro-heteroarenes.[7][8]
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium phosphate (K₃PO₄) (3.0 eq.).
-
Catalyst System: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) (4-10 mol%).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., a mixture of dioxane and water).
-
Reaction Condition: Purge the flask with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction is driven by a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Synthesis of the Core Scaffold
The starting material, this compound, is typically prepared in a multi-step sequence starting from simple precursors.
Synthetic Workflow
A common and efficient route involves the construction of the thiophene ring via the Gewald reaction, followed by cyclization to form the pyrimidinone, and subsequent chlorination.[3][9]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Thieno[2,3-d]pyrimidine Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to the purine core of adenine, a fundamental component of DNA and RNA, allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] This inherent bio-isosteric relationship has propelled the development of numerous thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the thieno[2,3-d]pyrimidine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices in derivatization, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower the rational design of novel therapeutics based on this versatile scaffold.
The Architectural Blueprint: Understanding the Thieno[2,3-d]pyrimidine Core and Key Positions for Derivatization
The thieno[2,3-d]pyrimidine core is a bicyclic aromatic system comprising a thiophene ring fused to a pyrimidine ring. The numbering of the atoms in the ring system is crucial for understanding and discussing the SAR. The key positions for substitution that significantly influence biological activity are C2, C4, C5, and C6.
Caption: The core structure of thieno[2,3-d]pyrimidine with key positions for substitution highlighted.
Part 1: The Epicenter of Activity - SAR at the C4 Position
Substitutions at the C4 position of the thieno[2,3-d]pyrimidine ring have consistently demonstrated a profound impact on the biological activity of its derivatives, particularly in the context of kinase inhibition. This position often serves as a primary vector for achieving potency and selectivity.
Kinase Inhibition: A Tale of Two Rings
A significant body of research has focused on introducing substituted anilino or morpholino moieties at the C4 position to target the ATP-binding site of various kinases.
Thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of EGFR, a key target in cancer therapy. The SAR for this class of inhibitors reveals that the nature of the substituent on the 4-anilino ring is critical for high potency against both wild-type (WT) EGFR and clinically relevant mutants like T790M.[4]
| Compound | R Group (on 2-phenyl ring) | R' Group (on 4-anilino ring) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 1 | 4-OCH3 | 3-Cl, 4-F | 15 | 150 |
| 2 | 4-OCH3 | 3-Br, 4-F | 12 | 125 |
| 3 | H | 3-Cl, 4-F | 50 | 500 |
Data sourced from studies on thieno[2,3-d]pyrimidine-based EGFR inhibitors.[4]
SAR Summary for EGFR Inhibition:
-
4-Anilino Moiety: The presence of a substituted anilino group at the C4 position is a common feature of potent EGFR inhibitors.
-
Substitution on the Anilino Ring: Small, electron-withdrawing groups like chlorine and fluorine at the meta and para positions of the anilino ring generally enhance inhibitory activity.[4]
-
Substitution on the 2-Phenyl Ring: An electron-donating group, such as a methoxy group, at the para position of the 2-phenyl ring often leads to increased potency.[4]
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Thieno[2,3-d]pyrimidine derivatives have shown promise as potent VEGFR-2 inhibitors.[5]
SAR Insights for VEGFR-2 Inhibition:
-
Hydrophobic Substituents: The introduction of hydrophobic groups at the C4 position can lead to enhanced VEGFR-2 inhibitory activity.
-
Urea Linkage: A common strategy involves linking a substituted phenyl ring to the C4 position via a urea or thiourea linkage. The nature of the substituents on this terminal phenyl ring significantly modulates potency.
Anti-inflammatory Activity
The C4 position is also a key determinant for the anti-inflammatory properties of thieno[2,3-d]pyrimidines.
SAR for Anti-inflammatory Activity:
-
Amino and Hydrazino Groups: The introduction of amino or substituted hydrazino groups at the C4 position has been shown to impart significant anti-inflammatory and analgesic activities.[6]
-
Cyclization: Further cyclization of these C4-substituted derivatives can lead to the formation of fused heterocyclic systems with enhanced anti-inflammatory profiles.[6]
Part 2: Modulating Selectivity and Potency - The Role of the C2 Position
While the C4 position is often the primary driver of potency, substitutions at the C2 position play a crucial role in fine-tuning selectivity and enhancing overall activity.
Phosphoinositide 3-kinase (PI3K) Inhibition
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their inhibitory activity against PI3K isoforms. The substitution pattern on the 2-aryl ring is a critical factor for their biological effect.[4]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data represents inhibitory activity at a concentration of 10 µM.[4]
SAR Summary for PI3K Inhibition:
-
Hydroxyl Group at 3-Position: The presence of a hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent PI3K inhibition.[4]
-
Methoxy Group at 5-Position: The addition of a methoxy group at the 5-position, in conjunction with the 3-hydroxyl group, further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[4]
-
Positional Isomers: Shifting the hydroxyl group to the 4-position leads to a significant loss of activity.[4]
Antibacterial Activity
Recent studies have explored thieno[2,3-d]pyrimidine-core compounds for their antibacterial properties, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[7] The substituents at the C2 position have been shown to modulate this activity.
SAR for Antibacterial Activity:
-
Amide Moieties: The introduction of thiophene or furan-2-carboxamide groups at the C2 position has resulted in compounds with good antibacterial and antifungal activity.[8]
-
Substituted Amino Groups: The nature of the substituted amino group at the C4 position, in combination with the C2-carboxamide, influences the spectrum and potency of antimicrobial action.[8]
Part 3: Exploring the Thiophene Ring - SAR at the C5 and C6 Positions
Modifications on the thiophene ring, specifically at the C5 and C6 positions, offer another avenue to modulate the pharmacological profile of thieno[2,3-d]pyrimidine derivatives.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
A novel class of thieno[2,3-d]pyrimidines has been identified as potent inhibitors of FGFR1. The SAR studies revealed that substituents at the C5 and C6 positions of the thieno[2,3-d]pyrimidine core have a significant impact on their inhibitory potency.[9]
SAR for FGFR1 Inhibition:
-
Aryl Substituents: The presence of a phenyl group at either the C5 or C6 position of the heterocyclic core leads to high FGFR1 inhibitory potency.[9]
-
Greater Impact of C4 Substituents: While C5/C6 substitutions are important, the nature of the substituent at the C4 position has a more pronounced effect on the overall activity of the compound.[9]
Anti-inflammatory and Analgesic Activity
For anti-inflammatory and analgesic applications, substitutions on the thiophene ring have also been explored.
SAR for Anti-inflammatory and Analgesic Activity:
-
Alkyl and Aryl Groups: The introduction of alkyl (e.g., methyl, isopropyl) and aryl (e.g., phenyl) groups at the C5 and C6 positions has been shown to contribute to the anti-inflammatory and analgesic properties of these compounds.[6][10]
Experimental Protocols: A Practical Guide
To translate SAR insights into tangible drug candidates, robust synthetic and biological evaluation methods are essential.
General Synthetic Procedure for 2,4-Disubstituted Thieno[2,3-d]pyrimidines
A common and versatile method for synthesizing the thieno[2,3-d]pyrimidine core is the Gewald reaction, followed by cyclization and subsequent substitutions.
Caption: A generalized workflow for the synthesis of 2,4-disubstituted thieno[2,3-d]pyrimidine derivatives.
Step-by-Step Methodology:
-
Synthesis of the 2-Aminothiophene Intermediate: The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., triethylamine or morpholine). This one-pot reaction efficiently yields a polysubstituted 2-aminothiophene.[11]
-
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: The 2-aminothiophene derivative is then cyclized with urea or a urea equivalent by heating to form the thieno[2,3-d]pyrimidin-4-one scaffold.[8]
-
Chlorination at the C4 Position: The hydroxyl group at the C4 position is converted to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). This creates a reactive intermediate, 2,4-dichlorothieno[2,3-d]pyrimidine, if the C2 position is also hydroxylated.[8]
-
Nucleophilic Substitution at C4: The highly reactive chloro group at the C4 position can be readily displaced by various nucleophiles, such as amines, anilines, or morpholine, to introduce the desired substituent.[8]
-
Further Derivatization at C2: If a chloro group is also present at the C2 position, it can be selectively substituted, often under different reaction conditions, or modified through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce aryl or other carbon-based substituents.
Cell Viability (MTT) Assay for Anticancer Activity
The anti-proliferative effects of the synthesized thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Caption: A step-by-step workflow of the MTT assay for determining the anticancer activity of compounds.
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the thieno[2,3-d]pyrimidine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine core has proven to be a remarkably versatile scaffold for the development of a wide range of therapeutic agents. The structure-activity relationship studies have provided a clear roadmap for designing potent and selective inhibitors of various biological targets. The C4 position remains a critical anchor point for achieving high potency, while substitutions at the C2, C5, and C6 positions offer valuable opportunities for fine-tuning selectivity, ADME properties, and overall pharmacological profiles.
Future research in this area will likely focus on:
-
Exploring Novel Substitution Patterns: The continued exploration of diverse and novel substituents at all key positions will undoubtedly lead to the discovery of compounds with improved activity and unique mechanisms of action.
-
Multi-Targeted Drug Design: The inherent ability of the thieno[2,3-d]pyrimidine scaffold to interact with multiple targets could be leveraged for the rational design of multi-targeted agents, which are particularly relevant for complex diseases like cancer.
-
Application of Computational Chemistry: The use of in silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in understanding the binding modes of these compounds and in guiding the design of new derivatives with enhanced affinity and selectivity.
By integrating the established SAR principles with modern drug discovery technologies, the thieno[2,3-d]pyrimidine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, with the potential to deliver the next generation of innovative therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijacskros.com [ijacskros.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Abstract
This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the well-established Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one core, and culminates in a targeted chlorination to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure a successful and reproducible synthesis.
Introduction
The thieno[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as possessing activity within the central nervous system.[1][2] The 4-chloro substituted variant, in particular, serves as a versatile intermediate, enabling further functionalization through nucleophilic substitution reactions to generate libraries of novel compounds for drug discovery programs.[3]
This guide delineates a reliable and efficient pathway for the synthesis of this compound, starting from readily available commercial reagents.
Overall Synthetic Scheme
The synthesis is accomplished through a three-step sequence as illustrated below:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)
The initial and crucial step in this synthetic sequence is the formation of the substituted 2-aminothiophene ring via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4][5]
Reaction Mechanism
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between acetone and malononitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[6] This is followed by the nucleophilic addition of sulfur to the double bond and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]
Caption: Simplified mechanism of the Gewald Reaction.
Experimental Protocol
| Reagent/Parameter | Molar Ratio/Value |
| Acetone | 1.0 eq |
| Malononitrile | 1.0 eq |
| Sulfur | 1.1 eq |
| Morpholine (catalyst) | 0.2 eq |
| Solvent | Ethanol |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
The second step involves the cyclization of the 2-amino-4-methylthiophene-3-carbonitrile intermediate to form the fused pyrimidinone ring system. This is achieved by reacting the aminothiophene with acetic anhydride.
Reaction Mechanism
The reaction proceeds through an initial acylation of the amino group of the thiophene by acetic anhydride to form an N-acetyl intermediate. This is followed by an intramolecular cyclization where the nitrogen of the amide attacks the cyano group. Tautomerization of the resulting imine then yields the stable 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Experimental Protocol
| Reagent/Parameter | Molar Ratio/Value |
| 2-Amino-4-methylthiophene-3-carbonitrile | 1.0 eq |
| Acetic Anhydride | Excess (serves as reagent and solvent) |
| Temperature | Reflux (approx. 140 °C) |
| Reaction Time | 3-5 hours |
Procedure:
-
Place 2-amino-4-methylthiophene-3-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water with stirring to quench the excess acetic anhydride.
-
The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.
Part 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group (in its tautomeric form) at the 4-position of the pyrimidinone ring. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[7]
Reaction Mechanism
The mechanism involves the activation of the carbonyl oxygen of the pyrimidinone by phosphorus oxychloride, forming a reactive intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product.
Experimental Protocol
| Reagent/Parameter | Molar Ratio/Value |
| 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | Excess (serves as reagent and solvent) |
| Catalyst (optional) | N,N-Dimethylaniline (catalytic amount) |
| Temperature | Reflux (approx. 105-110 °C) |
| Reaction Time | 2-4 hours |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Safety and Handling Precautions
-
Malononitrile: Highly toxic and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a fume hood, and appropriate PPE must be worn. The quenching step is particularly hazardous and should be performed with extreme caution.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthetic route detailed in these application notes provides a robust and reproducible method for the synthesis of this compound. By following these protocols and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. d-nb.info [d-nb.info]
- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Application Note: A Streamlined Synthetic Pathway to Thieno[2,3-d]pyrimidine Cores via the Gewald Reaction
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed, experience-driven guide for the synthesis of thieno[2,3-d]pyrimidine precursors using the robust and highly efficient Gewald multicomponent reaction. We will elucidate the underlying mechanism, detail a validated experimental protocol for the synthesis of a key 2-aminothiophene intermediate, and provide a subsequent protocol for its cyclization to the desired thieno[2,3-d]pyrimidin-4(3H)-one core. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important pharmacophore.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, the fundamental building block of nucleic acids.[1][4] This structural analogy allows it to interact with a multitude of biological targets, making it a cornerstone for the design of novel therapeutics.[3] Its derivatives have been successfully developed as tyrosine kinase inhibitors, phosphodiesterase (PDE4) inhibitors, and agents targeting various signaling pathways implicated in disease.[1][3][5] The synthetic accessibility of this scaffold is therefore of paramount importance. The Gewald reaction, a one-pot three-component synthesis (G-3CR), stands out as one of the most versatile and atom-economical methods to construct the requisite polysubstituted 2-aminothiophene precursors.[6][7][8]
Part 1: The Gewald Reaction for 2-Aminothiophene Synthesis
Mechanistic Rationale
The Gewald reaction convenes three simple starting materials—a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur—in the presence of a basic catalyst to yield a 2-aminothiophene.[9] Understanding the mechanism is key to optimizing conditions and troubleshooting the reaction.
Recent computational studies have provided significant insight into the reaction pathway.[10][11][12] The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[10][11] The amine base deprotonates the active methylene group of the nitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
The crucial sulfuration step involves the nucleophilic attack of the enolate of this intermediate on the elemental sulfur ring (typically S₈), leading to its opening and the formation of a polysulfide chain.[10][12] This is followed by an intramolecular cyclization, where the sulfur attacks the nitrile group. The final, thermodynamically driven step is the tautomerization and aromatization of the cyclic intermediate to furnish the stable 2-aminothiophene product.[11][12] The choice of base (often a secondary amine like morpholine or piperidine) is critical, as it catalyzes both the initial condensation and facilitates the sulfur addition.[10][13]
Figure 1: Simplified mechanism of the Gewald reaction.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a representative Gewald reaction using cyclohexanone. The resulting product is a versatile precursor for various thieno[2,3-d]pyrimidines.[14]
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (EtOH)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and ethanol (50 mL).
-
Cool the mixture in an ice bath with stirring.
-
Add elemental sulfur (3.53 g, 0.11 mol) to the cooled mixture.
-
Slowly add morpholine (13.07 g, 0.15 mol) dropwise over 15-20 minutes, ensuring the temperature does not exceed 30 °C. The causality here is to control the initial exothermic Knoevenagel condensation.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approx. 50-60 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates completion.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 20 mL) to remove residual morpholine and unreacted starting materials.
-
Recrystallize the solid from hot ethanol to obtain the pure product as a crystalline solid.
-
Validation: Dry the product under vacuum and record the yield (typically 70-85%). Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The presence of a broad singlet around 6-7 ppm (NH₂) and the characteristic ester and aliphatic protons confirms the product formation.
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants; allows for easy product precipitation upon cooling. |
| Base | Morpholine | Effective catalyst for Knoevenagel and facilitates sulfur addition. |
| Temperature | 50-60 °C | Provides sufficient energy to overcome activation barriers without significant side product formation. |
| Reaction Time | 2-3 hours | Typically sufficient for completion as monitored by TLC. |
Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
The 2-aminothiophene-3-carboxylate synthesized via the Gewald reaction is an ideal substrate for constructing the fused pyrimidine ring. A highly effective and straightforward method involves a condensation reaction with formamide at elevated temperatures.[15][16]
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[11][17]thieno[2,3-d]pyrimidin-4-one
This protocol details the cyclization of the previously prepared 2-aminothiophene into the thieno[2,3-d]pyrimidine core structure.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)
-
Formamide
-
Heating mantle or oil bath
-
High-temperature thermometer
-
Round-bottom flask with reflux condenser
Procedure:
-
Place the 2-aminothiophene precursor (e.g., 5.0 g, 20.9 mmol) and formamide (50 mL) in a 100 mL round-bottom flask.
-
Safety Note: Conduct this reaction in a well-ventilated fume hood as heating formamide can release ammonia and carbon monoxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 180-190 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.
-
After completion, turn off the heat and allow the reaction mixture to cool slowly to room temperature overnight. A solid precipitate will form.
-
Pour the cooled mixture into cold water (100 mL) to ensure complete precipitation of the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
Dry the crude product in a vacuum oven.
-
Validation: Recrystallize the solid from ethanol or DMF/water to yield the pure thienopyrimidinone as a solid (typically 75-90% yield).[16] Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the ester and amine signals from the starting material and the appearance of a new amide N-H signal confirms the successful cyclization.
Overall Synthetic Workflow
The two-stage process provides a reliable pathway from simple starting materials to a valuable heterocyclic core suitable for further elaboration in drug discovery programs.
Figure 2: High-level workflow for thieno[2,3-d]pyrimidine synthesis.
Conclusion
The Gewald reaction offers an exceptionally powerful and convergent strategy for the synthesis of highly functionalized 2-aminothiophenes. These compounds serve as pivotal precursors for the construction of the medicinally significant thieno[2,3-d]pyrimidine scaffold. The protocols detailed herein are robust, scalable, and validated by extensive literature precedent, providing researchers with a reliable synthetic route to this important class of heterocyclic compounds. The resulting core structure is amenable to a wide range of further chemical modifications, enabling the exploration of diverse chemical space in drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]
- 13. d-nb.info [d-nb.info]
- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Detailed Protocol for Researchers
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases, fundamental components of DNA and RNA, allows it to interact with a wide range of biological targets.[2] This has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with diverse therapeutic applications, including roles as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[2] The title compound, 4-Chloro-2-methylthieno[2,3-d]pyrimidine, serves as a crucial intermediate in the synthesis of these more complex and biologically active molecules.[3][4] The chlorine atom at the 4-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The procedure is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural details but also the underlying chemical principles and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is typically achieved through a robust two-step sequence starting from a substituted 2-aminothiophene derivative. This common and versatile approach involves the initial construction of the thieno[2,3-d]pyrimidin-4-one core, followed by a chlorination step to yield the final product.[5]
Overall Reaction Scheme:
Caption: Overall synthetic route.
PART 1: Synthesis of 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
The initial step involves the cyclization of a 2-amino-3-cyanothiophene precursor to form the pyrimidinone ring. While various methods exist for the synthesis of 2-aminothiophenes, such as the Gewald reaction, this protocol will focus on the cyclization of a commercially available or pre-synthesized 2-amino-3-acylaminothiophene derivative.[6][7][8][9][10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetamido-3-cyanothiophene | ≥98% | Commercially Available | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier | Used as a base for cyclization. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | For neutralization. |
| Deionized Water | High Purity | In-house | |
| Standard Glassware | Round-bottom flask, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| Filtration Apparatus | Buchner funnel, filter paper. |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetamido-3-cyanothiophene (10.0 g, 1 equivalent).
-
Solvent Addition: Add 100 mL of methanol to the flask and stir the suspension.
-
Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 1.7 equivalents) in 20 mL of deionized water. Add this solution dropwise to the stirred suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. A precipitate will form.
-
Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 50 mL) and then with a small amount of cold methanol. Dry the product in a vacuum oven at 60 °C to a constant weight.
In-Process Validation
-
TLC Monitoring: Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to monitor the disappearance of the starting material and the appearance of the product spot.
-
Yield Calculation: The expected yield of 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one is typically in the range of 70-85%.[7]
PART 2: Synthesis of this compound
The second and final step is the chlorination of the hydroxyl group at the 4-position of the pyrimidinone ring using phosphorus oxychloride (POCl₃). This is a standard and effective method for this transformation.[5][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | Synthesized in Part 1 | ||
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Standard Supplier | Highly corrosive and toxic. Handle with extreme caution in a fume hood. [13][14][15][16][17] |
| N,N-Dimethylaniline | Reagent Grade | Standard Supplier | Optional catalyst. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | In-house | For quenching and neutralization. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier | For drying the organic layer. |
| Crushed Ice | In-house | For quenching the reaction. |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), add 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (5.0 g, 1 equivalent).
-
Chlorinating Agent: In a well-ventilated fume hood , carefully add phosphorus oxychloride (30 mL, excess) to the flask. A few drops of N,N-dimethylaniline can be added as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).
-
Quenching: This step must be performed with extreme caution in a fume hood. Slowly and carefully pour the cooled reaction residue onto a large beaker containing crushed ice (approximately 200 g) with vigorous stirring. The reaction is highly exothermic and will generate HCl gas.
-
Neutralization and Extraction: Allow the ice to melt completely. Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound as a solid.
In-Process Validation and Product Characterization
-
TLC Monitoring: Use a suitable solvent system to track the conversion of the starting material to the chlorinated product.
-
Yield Calculation: The expected yield of the final product is typically in the range of 65-80%.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (184.65 g/mol ).
-
Melting Point Analysis: To assess purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[13][14][17] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[13][15][16] Ensure that an emergency eyewash station and safety shower are readily accessible.[16]
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Quenching Procedure: The quenching of the reaction mixture containing residual POCl₃ with ice is highly exothermic and releases toxic HCl gas. This step must be performed slowly and with extreme caution in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the inclusion of in-process controls at each critical stage. The use of TLC allows for real-time monitoring of the reaction progress, ensuring that each step is complete before proceeding to the next. The final product is rigorously characterized by standard analytical methods (NMR, MS, and melting point) to confirm its identity and purity, thereby validating the success of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. nj.gov [nj.gov]
- 17. lanxess.com [lanxess.com]
The Strategic Synthesis of Anti-Inflammatory Agents from 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Detailed Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine framework is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1][2] As a bioisostere of purine, this scaffold is adept at interacting with a wide array of biological targets, leading to applications in oncology, and as antimicrobial and anti-inflammatory agents.[2][3] In the realm of inflammation, derivatives of thieno[2,3-d]pyrimidine have emerged as potent modulators of key inflammatory pathways, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects.[4]
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthesis and application of a pivotal intermediate, 4-Chloro-2-methylthieno[2,3-d]pyrimidine , in the creation of novel anti-inflammatory agents. We will delve into the rationale behind the synthetic strategies, provide detailed, field-tested protocols, and present a clear overview of the mechanism of action, supported by quantitative data and visual workflows.
The Cornerstone Intermediate: Synthesis of this compound
The journey to potent anti-inflammatory compounds begins with the efficient and reliable synthesis of the core building block, this compound. The strategic placement of the chloro group at the 4-position renders it an excellent leaving group for subsequent nucleophilic substitution, allowing for the introduction of a diverse range of functional groups to modulate biological activity.[5][6]
The following multi-step synthesis is a robust and well-established route to this key intermediate.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[7][8] This reaction forms the thiophene ring, which is the foundation of our target scaffold.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Sulfur powder
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred mixture of sulfur powder (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) in DMF (100 mL) at approximately -5°C, slowly add triethylamine (22.97 g, 227 mmol) over 15 minutes.[9]
-
Allow the mixture to stir at room temperature (around 18°C) for 2 hours.
-
Prepare a solution of malononitrile (25 g, 378.44 mmol) in DMF (50 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at around 18°C.[9]
-
Continue stirring at room temperature for 90 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile as a solid.
Causality Behind Experimental Choices: The use of a base like triethylamine is crucial for the deprotonation of malononitrile, which initiates the Knoevenagel condensation with propionaldehyde. The subsequent reaction with sulfur leads to the cyclization and formation of the thiophene ring.[7] DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and intermediates.
Protocol 2: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one
This step involves the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the pyrimidinone ring.
Materials:
-
2-Amino-5-methylthiophene-3-carbonitrile
-
Acetic anhydride
-
Standard reflux apparatus
Procedure:
-
A mixture of 2-amino-5-methylthiophene-3-carbonitrile and an excess of acetic anhydride is heated at reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether), filtered, and dried to afford 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one.
Expertise & Experience: The cyclization with acetic anhydride is a common and effective method for forming the pyrimidinone ring from an ortho-amino nitrile on a heterocyclic system. The anhydride acts as both a reactant and a solvent in this case.
Protocol 3: Synthesis of this compound
The final step in the synthesis of our key intermediate is the chlorination of the pyrimidinone.
Materials:
-
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Standard reflux apparatus equipped with a drying tube
Procedure:
-
A mixture of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux.[10]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure this compound.
Trustworthiness: This chlorination reaction is a standard and reliable method for converting a hydroxyl group on a pyrimidine ring to a chlorine atom.[11][12] The use of excess POCl₃ ensures the complete conversion of the starting material. Careful quenching of the reaction mixture on ice is critical due to the highly reactive nature of POCl₃ with water.
Application in the Synthesis of Anti-inflammatory Agents: Nucleophilic Substitution
The 4-chloro substituent on the thieno[2,3-d]pyrimidine core is now activated for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores to target inflammatory pathways. A common and effective strategy is the introduction of an amino or hydrazinyl group, which can serve as a handle for further derivatization or be part of the final active molecule.[5][6]
Protocol 4: Synthesis of a 4-Substituted-2-methylthieno[2,3-d]pyrimidine Derivative
This protocol provides a general method for the displacement of the 4-chloro group with an amine, a common step in the synthesis of biologically active thienopyrimidines.
Materials:
-
This compound
-
A primary or secondary amine (e.g., N-methylpiperazine)
-
A suitable solvent (e.g., ethanol, isopropanol)
-
A base (e.g., triethylamine, if the amine is used as its salt)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add the desired amine (e.g., N-methylpiperazine) to the solution. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the final 4-amino-substituted-2-methylthieno[2,3-d]pyrimidine derivative.
Authoritative Grounding: The nucleophilic displacement of the 4-chloro group on the thieno[2,3-d]pyrimidine ring is a well-documented and efficient reaction for building molecular diversity and has been successfully employed in the synthesis of numerous biologically active compounds.[5][6]
Mechanism of Anti-Inflammatory Action: Targeting the COX-2 Pathway
A significant body of research indicates that many thieno[2,3-d]pyrimidine derivatives exert their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[3]
The Inflammatory Cascade and COX-2 Inhibition
Caption: Mechanism of action of thieno[2,3-d]pyrimidine derivatives as COX-2 inhibitors.
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. The COX-2 enzyme, which is upregulated during inflammation, then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins, such as PGE2, which are key mediators of pain, fever, and inflammation.[13] Thieno[2,3-d]pyrimidine derivatives can selectively bind to and inhibit the active site of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.[3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key advantage, as it minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]
Quantitative Data: In Vitro and In Vivo Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative thieno[2,3-d]pyrimidine derivatives from the literature, demonstrating their potency as COX-2 inhibitors and their efficacy in preclinical models.
| Compound ID/Reference | Target | In Vitro Activity (IC₅₀, µM) | In Vivo Activity (% Edema Inhibition) | Reference |
| Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidine derivative 5k | COX-2 | 0.068 | Not Reported | [8] |
| Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidine heterodimer 11 | COX-2 | 0.065 | Not Reported | [8] |
| 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidine 4c | PGE2 Reduction | Not Applicable | 42% at 3h (Carrageenan-induced paw edema) | [4] |
| Pyrazolo[3,4-d]pyrimidine 4d | COX-2 | 23.8 | Similar to celecoxib | [13] |
| 2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | 93% inhibition (protein denaturation) | [16] |
Conclusion and Future Directions
This compound is a versatile and highly valuable intermediate in the synthesis of novel anti-inflammatory agents. The synthetic protocols outlined in this guide provide a reliable pathway to this key building block and its subsequent derivatization. The demonstrated efficacy of thieno[2,3-d]pyrimidine derivatives as selective COX-2 inhibitors underscores their therapeutic potential.
Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these compounds. Additionally, exploring dual-target inhibitors, such as those targeting both COX-2 and 15-lipoxygenase (15-LOX), could lead to the development of anti-inflammatory agents with a broader spectrum of activity and potentially enhanced safety profiles.[8] The robust chemistry and significant biological activity of the thieno[2,3-d]pyrimidine scaffold ensure its continued importance in the quest for new and improved anti-inflammatory therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 4-Chloro-2-methylthieno[2,3-d]pyrimidine Analogs
Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity to endogenous nucleobases allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly protein kinases.[1][2][3] The 4-chloro-2-methylthieno[2,3-d]pyrimidine core serves as a versatile intermediate for the synthesis of a diverse library of analogs with potential therapeutic applications, most notably in oncology.[4] These compounds have been investigated as inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fms-like tyrosine kinase 3 (FLT3).[1][5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vitro and in vivo evaluation of this compound analogs. The protocols detailed herein are designed to be robust and self-validating, with an emphasis on understanding the causal relationships behind experimental choices.
Part 1: In Vitro Evaluation of Thieno[2,3-d]pyrimidine Analogs
In vitro studies are foundational for characterizing the biological activity of novel chemical entities. They provide crucial information on target engagement, cellular potency, and mechanism of action.
Assessment of Cytotoxicity: Cell Viability Assays
A primary step in evaluating potential anticancer agents is to determine their cytotoxic or cytostatic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Protocol: MTT Cell Viability Assay [7][9][10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog.
Table 1: Example Data Summary for MTT Assay
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Analog-001 | MCF-7 | 72 | 15.2 ± 1.8 |
| Analog-002 | MCF-7 | 72 | 5.8 ± 0.7 |
| Analog-003 | HCT-116 | 48 | 22.1 ± 2.5 |
| Doxorubicin | MCF-7 | 72 | 0.9 ± 0.1 |
Target Engagement and Mechanism of Action: Kinase Inhibition and Pathway Analysis
To validate that the cytotoxic effects are mediated through the intended molecular target, specific enzyme inhibition assays and downstream signaling pathway analysis are essential.
Workflow for Target Validation
Caption: Workflow for target validation of kinase inhibitors.
Protocol: Western Blot Analysis for Signaling Pathway Modulation [13][14]
-
Cell Culture and Lysis: Culture cells to 70-80% confluency and treat with the thieno[2,3-d]pyrimidine analogs at various concentrations for a specified time.[13] After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[13] Separate the proteins based on molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a digital imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein phosphorylation.
Part 2: In Vivo Evaluation of Thieno[2,3-d]pyrimidine Analogs
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and potential toxicity in a whole-organism setting.[15][16]
Antitumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[17][18]
Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound analog via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group should receive the formulation vehicle only. A positive control group (e.g., a standard-of-care chemotherapeutic agent) should also be included.
-
Efficacy Assessment: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Table 2: Example Data Summary for In Vivo Efficacy Study
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| Analog-002 | 50 mg/kg, PO, QD | 600 ± 120 | 60 | -2 |
| Positive Control | Varies | 450 ± 100 | 70 | -8 |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[19][20][21]
Workflow for a Basic In Vivo PK Study
Caption: Workflow for a basic in vivo pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer a single dose of the analog to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t₁/₂), and oral bioavailability (F%).[21][22]
Conclusion
The systematic in vitro and in vivo evaluation of this compound analogs is crucial for identifying promising drug candidates. The protocols outlined in these application notes provide a robust framework for assessing their cytotoxic activity, elucidating their mechanism of action, and determining their preclinical efficacy and pharmacokinetic properties. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to support the advancement of novel thieno[2,3-d]pyrimidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. alliedacademies.org [alliedacademies.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "4-Chloro-2-methylthieno[2,3-d]pyrimidine" synthesis
Technical Support Center: Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction conditions for improved yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust three-step sequence. This pathway begins with the formation of a substituted 2-aminothiophene via the Gewald reaction, followed by cyclization to construct the pyrimidine ring, and concludes with a chlorination step to yield the final product. Understanding the nuances of each step is critical for success.
Part 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate
This foundational step involves a multi-component condensation to form the substituted thiophene ring, which serves as the scaffold for the final molecule.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Gewald reaction? A: The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. It proceeds via an initial Knoevenagel condensation between the ketone and malononitrile, catalyzed by a base. Elemental sulfur then adds to the resulting ylidene, followed by intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[1][2]
Q: Which base is most effective for this reaction? A: While various bases can be used, morpholine is commonly employed and highly effective.[1] It acts as both a base and a solvent for the sulfur, facilitating the reaction. Other bases like triethylamine or piperidine can also be used, but reaction rates and yields may vary.[2]
Q: Can I use a different active methylene compound instead of malononitrile? A: Yes, other active methylene compounds like ethyl cyanoacetate can be used.[3] However, using malononitrile is direct and efficient for obtaining the 2-amino-3-cyanothiophene precursor required for the subsequent cyclization step described here.
Troubleshooting Guide
Q: My Gewald reaction has stalled or is giving very low yield. What are the likely causes? A: This is a common issue that can often be traced to a few key parameters:
-
Base Quality/Amount: The base is catalytic. Ensure it is fresh and not degraded. Insufficient base will result in a slow or incomplete Knoevenagel condensation, which is the first step.
-
Sulfur Solubility: Elemental sulfur has poor solubility in many organic solvents. The reaction is often run at reflux in ethanol or DMF to improve solubility.[1][4] Using a base like morpholine can also help solubilize the sulfur.
-
Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try heating to reflux (around 80°C for ethanol) to drive it to completion.[1]
Q: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this? A: Tar formation often results from polymerization of the malononitrile or side reactions at elevated temperatures.
-
Controlled Heating: Ensure the reaction is heated uniformly and not excessively. A controlled temperature ramp can be beneficial.
-
Order of Addition: Adding the sulfur portion-wise or as a solution in the hot solvent can sometimes mitigate side reactions.
-
Purity of Starting Materials: Ensure your ketone and malononitrile are pure. Impurities can often act as catalysts for polymerization.
Part 2: Cyclization to Form the Pyrimidinone Core
In this step, the 2-aminothiophene intermediate is cyclized to form the fused pyrimidine ring, introducing the C2-methyl group in the process.
Frequently Asked Questions (FAQs)
Q: How does acetic anhydride lead to the formation of the 2-methyl-pyrimidinone ring? A: The reaction proceeds via an initial N-acetylation of the 2-amino group of the thiophene by acetic anhydride. Under reflux conditions, this N-acetyl intermediate undergoes an intramolecular cyclization, where the nitrile group is attacked by the amide oxygen (or nitrogen in a different tautomeric form), followed by rearrangement to form the stable 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.[4][5]
Q: Is acetic anhydride the only reagent for this step? A: While acetic anhydride is efficient for introducing the 2-methyl group and driving cyclization, other methods exist for forming the pyrimidine ring. For instance, reacting a 2-aminothiophene-3-carboxylate with formamidine can yield a non-methylated pyrimidinone.[6][7] For the specific target molecule, acetic anhydride is the most direct reagent.
Troubleshooting Guide
Q: My cyclization reaction is incomplete, and I'm isolating the N-acetylated intermediate. How do I drive the reaction to completion? A: This indicates that the conditions are not vigorous enough for the cyclization step.
-
Increase Temperature and Time: Ensure the reaction is maintained at a strong reflux. Prolonging the reaction time from a few hours to overnight can often facilitate complete cyclization.
-
Use a High-Boiling Solvent: If refluxing in acetic anhydride alone is insufficient, adding a high-boiling inert solvent like dioxane or toluene might help to achieve the necessary temperature for cyclization.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can sometimes promote the cyclization of the amide intermediate, although this should be tested on a small scale first as it can also promote side reactions.
Q: The product has a dark color and is difficult to purify. What should I do? A: Dark coloration is often due to decomposition or polymerization caused by the harsh reflux conditions.
-
Reaction under Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that lead to colored impurities.
-
Purification Strategy: The crude product can often be purified by trituration with a solvent like diethyl ether or methanol to remove soluble impurities.[1] If this fails, recrystallization from a solvent like ethanol or isopropanol is recommended. Column chromatography is a last resort as the product can be quite polar.
Part 3: Chlorination to Yield the Final Product
This final step is a vigorous chlorination that converts the pyrimidinone to the desired 4-chloro derivative, a crucial handle for further functionalization in drug discovery.
Frequently Asked Questions (FAQs)
Q: Why is phosphorus oxychloride (POCl3) used for the chlorination? A: The C4-position of the pyrimidin-4-one exists in tautomeric equilibrium with its 4-hydroxy form. POCl3 is an extremely effective and common reagent for converting hydroxyl groups on heterocyclic rings (like pyrimidines and purines) into chlorides.[8][9] It acts as both the chlorinating agent and a dehydrating agent.
Q: Are there any alternatives to POCl3? A: While other chlorinating agents exist (e.g., thionyl chloride, phosphorus pentachloride), POCl3 is the most widely used and reliable for this specific transformation.[10][11] Its high boiling point (106°C) allows it to be used as both a reagent and a solvent for the reaction.
Q: What are the critical safety precautions when working with POCl3? A: POCl3 is highly corrosive, toxic, and reacts violently with water.
-
ALWAYS work in a well-ventilated fume hood.
-
Wear appropriate PPE: chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.
-
Quenching: The quenching of excess POCl3 is highly exothermic. Always add the reaction mixture slowly to a large amount of crushed ice or ice-cold water with vigorous stirring. Never add water to the POCl3.
Troubleshooting Guide
Q: The reaction workup is difficult, and my product seems to be hydrolyzing back to the starting material. A: This happens if the product is exposed to aqueous conditions for too long while the pH is still acidic from the quenched POCl3 (phosphoric acid).
-
Rapid Neutralization: After quenching the reaction mixture in ice water, neutralize the solution promptly with a solid base like sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8).
-
Efficient Extraction: Immediately extract the neutralized aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Perform at least three extractions to ensure complete recovery of the product.[9]
Experimental Protocols & Data
Summary of Optimized Reaction Conditions
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Avg. Yield (%) | Reference |
| 1. Gewald | Ketone, Malononitrile, S₈, Morpholine | Ethanol | ~80 (Reflux) | 2 - 4 | 75 - 85 | [1] |
| 2. Cyclization | 2-Aminothiophene Intermediate | Acetic Anhydride | ~140 (Reflux) | 3 - 6 | 80 - 90 | [4][5] |
| 3. Chlorination | Pyrimidinone Intermediate, POCl₃ | POCl₃ / Toluene | ~110 (Reflux) | 2 - 4 | 85 - 95 | [6][9] |
Detailed Step-by-Step Protocol
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) with stirring for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 2-aminothiophene intermediate as a solid. The product is often pure enough for the next step.[1]
Step 2: Synthesis of 2-Methyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the 2-aminothiophene intermediate (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to a vigorous reflux (approx. 140°C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Pour the mixture into cold water to hydrolyze the excess acetic anhydride and fully precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.[5]
Step 3: Synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydro[14]benzothieno[2,3-d]pyrimidine
-
[CAUTION: Perform in a fume hood] To a round-bottom flask, add the pyrimidinone intermediate (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours, at which point the reaction mixture should become a clear solution.[9]
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
[CAUTION: Highly exothermic] Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice.
-
Once the quench is complete, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate or aqueous NaOH.
-
Extract the product from the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[6][13]
References
- 1. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 8. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-CHLORO-2-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are structural bioisosteres of purines and are prevalent in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
The synthesis, while well-established, is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-solution format. The most common synthetic strategy involves the initial construction of a 2-aminothiophene precursor, often via the Gewald reaction, followed by annulation of the pyrimidine ring.[3][4] Our troubleshooting will focus on these two key stages.
Workflow: General Synthesis of Thieno[2,3-d]pyrimidines
Caption: General two-stage synthesis of thieno[2,3-d]pyrimidines and common points for side reactions.
Problem 1: Low Yield or No Product in the Gewald Reaction (Stage 1)
-
Question: "My Gewald reaction to form the 2-aminothiophene precursor is giving very low yields or failing completely. What's going wrong?"
-
Probable Causes & Solutions:
-
Incorrect Base/Catalyst: The choice of base is critical. While morpholine is common, its effectiveness can vary depending on the substrates. Overly strong bases can lead to self-condensation of the ketone or nitrile.
-
Solution: Screen different amine bases. Triethylamine or diethylamine can be effective alternatives.[5] For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
-
-
Poor Quality of Elemental Sulfur: Sulfur can exist in different allotropes. "Flowers of sulfur" is typically used. If the sulfur is old or has clumped, its reactivity will be poor.
-
Solution: Use freshly purchased, finely powdered elemental sulfur. Ensure it is completely homogenous in the reaction mixture.
-
-
Thiol-Ene Side Reaction (Dimerization): The intermediate thiolate formed during the reaction can react with the starting α,β-unsaturated nitrile, leading to dimers instead of the desired intramolecular cyclization.
-
Solution: Maintain a slight excess of the active methylene nitrile. Running the reaction at a more dilute concentration can also disfavor bimolecular side reactions.
-
-
Problem 2: Incomplete Cyclization to the Pyrimidine Ring (Stage 2)
-
Question: "I've isolated my 2-aminothiophene, but the subsequent cyclization with formamide is stalling. I'm isolating an intermediate, not my final thieno[2,3-d]pyrimidine."
-
Probable Cause & Solution:
-
Cause: The reaction between a 2-aminothiophene-3-carbonitrile and formamide proceeds through a formamidine intermediate. If the temperature is too low or the reaction time is too short, this intermediate will be the major product.
-
Solution: Ensure the reaction is heated sufficiently, typically at reflux in formamide (around 180-210°C), for an adequate duration (often several hours). Monitor the reaction by TLC until the starting material and intermediate spot have been fully converted. For substrates that are sensitive to high temperatures, microwave-assisted synthesis can be a highly effective alternative, often reducing reaction times to minutes and improving yields.[5]
-
Problem 3: Formation of Isomeric or Over-Alkylated Products
-
Question: "During the N-alkylation of my thieno[2,3-d]pyrimidin-4(3H)-one, I'm getting a mixture of products, including what appears to be O-alkylation."
-
Probable Causes & Solutions:
-
Cause: The thieno[2,3-d]pyrimidin-4(3H)-one scaffold possesses multiple nucleophilic sites (N1, N3, and the exocyclic oxygen). The regioselectivity of alkylation is highly dependent on the base, solvent, and electrophile used. Hard electrophiles (like dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles in polar aprotic solvents (e.g., alkyl halides in DMF) favor N-alkylation.
-
Solution:
-
Control the Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF.
-
Optimize Temperature: Run the reaction at room temperature or slightly elevated temperatures (40-60°C). High temperatures can decrease selectivity.
-
Choice of Electrophile: Use alkyl halides (iodides > bromides > chlorides) to favor N-alkylation.
-
-
Mechanism: Desired Cyclization vs. Dimer Side Reaction
Caption: Competing pathways during the synthesis of the thieno[2,3-d]pyrimidine core.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for constructing the pyrimidine ring onto the 2-aminothiophene precursor?
There are several effective methods, and the choice depends on the desired substitution pattern at the C4 position.
| Cyclization Reagent | Resulting C4-Substituent | Typical Conditions | Advantages | Common Issues |
| Formamide | -H (unsubstituted) or -NH₂ | Reflux, 180-210°C | Simple, inexpensive, one-step. | High temperatures, potential for decomposition. |
| Triethyl Orthoformate | -H (unsubstituted) | Reflux, often with Ac₂O | Milder conditions than formamide. | Two-step process often required. |
| Acyl Chlorides / Anhydrides | -Alkyl / -Aryl | Base (e.g., Pyridine), Heat | Access to C4-alkyl/aryl analogs.[6] | Requires acylation then cyclization. |
| Isothiocyanates | -SH (Thione) | Base, Reflux | Direct route to 4-thioxo derivatives.[7] | Handling of isothiocyanates. |
Q2: My final product is proving very difficult to purify by column chromatography. Are there alternative methods?
Thieno[2,3-d]pyrimidines, particularly those with polar functional groups, can be challenging to purify.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. Screen a range of solvents, from polar (Ethanol, Methanol, Isopropanol) to non-polar (Toluene, Heptane), and mixtures thereof.
-
Acid/Base Wash: If your compound has a basic nitrogen (like an amino group), you can often purify it by dissolving the crude material in an organic solvent, washing with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer and extracting your pure product back into an organic solvent.
-
Trituration: Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Stir or sonicate the suspension, then filter to collect the purified solid. Diethyl ether or ethyl acetate are common choices.
Q3: Are there specific safety considerations for the Gewald reaction?
Yes. The Gewald reaction is typically performed in the presence of a secondary amine catalyst like morpholine or piperidine and involves elemental sulfur.
-
Ventilation: The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. Always perform this reaction in a well-ventilated fume hood.
-
Exotherm: The reaction can be exothermic. For larger-scale reactions, ensure adequate cooling and add reagents slowly.
Validated Experimental Protocols
Protocol 1: General Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This protocol describes a general method for synthesizing a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a common precursor.[7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add morpholine (2 mmol) dropwise to the stirring solution at room temperature.
-
Sulfur Addition: Add elemental sulfur (10 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and then with water to remove any residual catalyst.
-
Purification: The crude product is often pure enough for the next step. If required, it can be recrystallized from ethanol.
-
Validation: The product should be a white to pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure.
Protocol 2: Cyclization to a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of a 2-amino-3-carboxamide thiophene using triethyl orthoformate.
-
Setup: In a 50 mL round-bottom flask, suspend the 2-aminothiophene-3-carboxamide (5 mmol) in triethyl orthoformate (10 mL) and acetic anhydride (5 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. A clear solution should form as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate directly from the reaction mixture.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with diethyl ether to remove residual reagents.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.
-
Validation: The product should be characterized by spectroscopic methods. The disappearance of the -NH₂ protons and the appearance of a new pyrimidine ring proton in the ¹H NMR spectrum are indicative of successful cyclization.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. scielo.br [scielo.br]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving yield and purity of "4-Chloro-2-methylthieno[2,3-d]pyrimidine"
Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important heterocyclic building block. Here, we synthesize field-proven insights and established protocols to help you optimize your experimental outcomes, focusing on causality, reproducibility, and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most established route involves the chlorination of its precursor, 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This method is favored for its efficiency and directness in converting the hydroxyl group of the pyrimidinone into the desired chloro functionality.
Q2: What is the most critical step affecting the final yield and purity?
Without question, the chlorination step and the subsequent aqueous workup are the most critical phases. The reaction with phosphorus oxychloride must be carefully controlled to prevent the formation of side products. Furthermore, the quenching of excess POCl₃ is highly exothermic and can lead to product degradation or hydrolysis if not performed under controlled, cold conditions.[1] The final purity is heavily dependent on the efficiency of this workup and the chosen purification method.
Q3: What are the expected yield and purity for this synthesis?
With an optimized protocol, yields after purification can range from 75% to over 90%.[1] The purity of the final product, as determined by HPLC and NMR, should exceed 98%. Achieving this level of purity often requires a final purification step, such as recrystallization or column chromatography.
Q4: How can I definitively confirm the structure and purity of the final product?
A combination of analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any residual starting material or organic impurities.[3]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC): To determine the precise purity of the final product.[5][6]
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: The reaction yield is significantly lower than expected.
-
Question: My final isolated yield is below 50%. What are the likely causes?
-
Possible Cause A: Incomplete Chlorination. The conversion of the starting pyrimidinone may not have gone to completion. This can be verified by TLC or ¹H NMR analysis of the crude product, where signals corresponding to the starting material will be present.
-
Expert Recommendation: Ensure your POCl₃ is fresh and anhydrous, as it can degrade with exposure to moisture. Consider increasing the reaction temperature moderately (e.g., from 80°C to 100°C) or extending the reaction time. The addition of a catalytic amount of an organic base, such as N,N-Dimethylaniline or triethylamine, can also accelerate the reaction.[1]
-
-
Possible Cause B: Product Degradation During Workup. The 4-chloro group is an active leaving group and is susceptible to hydrolysis, reverting the product to the starting material. This is especially true if the quenching of excess POCl₃ is performed too rapidly, causing a significant temperature spike.
-
Expert Recommendation: The workup must be performed with strict temperature control. Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice or into a chilled aqueous solution of sodium bicarbonate.[1] This ensures the exothermic reaction is managed and the pH is neutralized promptly, protecting the chloro group.
-
-
Possible Cause C: Mechanical Losses. Significant product loss can occur during the extraction and purification phases, especially if the product has partial solubility in the aqueous phase.
-
Expert Recommendation: Perform multiple extractions (at least 3) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[7] After combining the organic layers, a wash with saturated brine can help to break any emulsions and further dry the organic phase.
-
-
Scenario 2: The final product is impure, with significant side-products observed.
-
Question: My NMR spectrum shows the desired product, but also several unidentified peaks. What went wrong?
-
Possible Cause A: Side Reactions from Overheating. Excessive reaction temperatures or prolonged heating can lead to the formation of complex, often colored, byproducts. Thienopyrimidines can be sensitive to harsh conditions.
-
Expert Recommendation: Carefully optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., 80°C, 90°C, 100°C) and monitor the reaction progress by TLC to find the optimal balance between reaction rate and byproduct formation.
-
-
Possible Cause B: Contaminated Reagents. The presence of moisture or other impurities in the starting material or POCl₃ can initiate unwanted side reactions.
-
Expert Recommendation: Use freshly distilled POCl₃ and ensure your starting 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one is dry and of high purity. All glassware should be rigorously oven-dried before use.
-
-
Purification Strategy: When dealing with unknown byproducts, column chromatography is generally more effective than recrystallization. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or DCM, can effectively separate the target compound from impurities.[8]
-
Scenario 3: The reaction seems to have stalled and is not proceeding to completion.
-
Question: After several hours at reflux, TLC analysis shows a large amount of starting material remaining. Why is my reaction not working?
-
Possible Cause A: Insufficient Activation. The temperature may be too low to drive the chlorination to completion.
-
Expert Recommendation: Gradually increase the reflux temperature and monitor the reaction by TLC every hour.
-
-
Possible Cause B: Reagent Deactivation. As mentioned, phosphorus oxychloride is highly sensitive to moisture. If the reagent has been improperly stored, it may have lost its activity.
-
Expert Recommendation: Always use a fresh bottle of POCl₃ or distill it immediately before use under anhydrous conditions.
-
-
Visualized Workflows and Pathways
Synthetic Pathway
The core reaction is a nucleophilic substitution at the carbonyl carbon, followed by elimination, to replace the hydroxyl group with a chlorine atom.
Caption: General synthesis of the target compound.
Troubleshooting Workflow
A logical approach to diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting synthesis.
Optimized Experimental Protocols
Safety Notice: These procedures should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of this compound
This protocol is based on established chlorination procedures for pyrimidine systems.[1][2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for 2-5 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Workup - Step A (POCl₃ Removal): After cooling the reaction mixture to room temperature, remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Workup - Step B (Quenching): This is a critical step. Very slowly and carefully, pour the cooled residue onto a vigorously stirred slurry of crushed ice. Maintain the temperature of the ice slurry below 5°C throughout the addition.
-
Workup - Step C (Neutralization & Extraction): Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
| Parameter | Recommended Condition | Rationale / Impact on Yield & Purity |
| POCl₃ Equivalents | 5 - 10 | Ensures a sufficient excess to drive the reaction to completion. Lower amounts may lead to incomplete conversion. |
| Temperature | 90 - 110 °C | Balances reaction rate with potential for byproduct formation. Too low may stall the reaction; too high can cause degradation. |
| Reaction Time | 2 - 5 hours | Must be optimized by monitoring. Insufficient time leads to low conversion; excessive time can increase byproduct formation. |
| Quenching Temp. | < 5 °C | Critical for preventing hydrolysis of the chloro-product back to the starting material and ensuring a safer workup. |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, isopropanol, or a mixture like ethyl acetate/hexane. The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. For compounds that are difficult to crystallize, diffusion crystallization (dissolving the compound in a good solvent like DMF and allowing a miscible anti-solvent like DCM or ether to slowly diffuse into it) can be effective.[9]
References
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. patents.justia.com [patents.justia.com]
- 7. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Gewald Reaction in Thieno[2,3-d]pyrimidine Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines. This guide provides in-depth troubleshooting advice for the pivotal first step: the Gewald three-component reaction to form the 2-aminothiophene intermediate. By understanding the nuances of this reaction, you can significantly improve your yields, purity, and overall success in synthesizing these medicinally important scaffolds.[1][2][3]
I. Understanding the Foundation: The Gewald Reaction Mechanism
The Gewald reaction is a powerful one-pot multicomponent reaction that condenses a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4][5] This thiophene is the crucial building block for the subsequent cyclization to the thieno[2,3-d]pyrimidine core.
The reaction proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][6]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of this intermediate. The precise mechanism of sulfur activation and addition is complex and can be influenced by the base and solvent.[4][7]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene.[4][7]
Understanding this sequence is critical for effective troubleshooting, as problems often arise from one of these specific steps.
Caption: The stepwise mechanism of the Gewald reaction.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Gewald synthesis of 2-aminothiophene precursors for thieno[2,3-d]pyrimidines.
Category 1: Low or No Yield of 2-Aminothiophene
Question 1: My Gewald reaction has resulted in a very low yield or has failed completely. What are the most likely causes?
Answer: Low or no yield is one of the most common frustrations with the Gewald reaction. The issue can typically be traced back to one of several key areas: the initial condensation, sulfur reactivity, or reaction conditions.[6][8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Gewald reactions.
-
Inefficient Knoevenagel-Cope Condensation: This is the first crucial step. If it fails, the rest of the reaction cannot proceed.
-
Causality: The base is critical for deprotonating the active methylene compound. The wrong choice or concentration of base can stall the reaction. Water produced during this condensation can also inhibit the reaction.[6]
-
Solution:
-
Base Selection: Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for this step.[6] Consider screening different bases. L-proline has also been shown to be an effective, green catalyst.[2]
-
Water Removal: If your reaction is sensitive, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[6]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) can be difficult to dissolve and activate.
-
Causality: Sulfur needs to be in a reactive form to add to the unsaturated nitrile intermediate. This is often the rate-limiting step.
-
Solution:
-
Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which are known to improve the solubility and reactivity of sulfur.[6][9]
-
Temperature Control: Gently heating the reaction mixture to 40-60 °C can significantly improve sulfur's reactivity.[6] However, be cautious, as excessive heat can promote side reactions.
-
-
-
Steric Hindrance: Bulky ketones or aldehydes can slow down the reaction.
-
Causality: Steric hindrance can impede both the initial condensation and the subsequent cyclization.
-
Solution: For sterically demanding substrates, consider a two-step procedure. First, synthesize and isolate the α,β-unsaturated nitrile, then react it with sulfur and base in a separate step.[6] Microwave-assisted synthesis can also be highly effective in overcoming steric barriers and reducing reaction times.[4]
-
Table 1: Recommended Starting Conditions for Gewald Reaction
| Parameter | Recommendation | Rationale |
| Carbonyl Compound | 1.0 equiv | Limiting reagent |
| Active Methylene Nitrile | 1.0 - 1.1 equiv | Slight excess can drive the condensation |
| Elemental Sulfur | 1.1 - 1.2 equiv | Ensures complete conversion of the intermediate |
| Base (e.g., Morpholine) | 0.1 - 0.2 equiv | Catalytic amount is sufficient |
| Solvent | Ethanol, Methanol, or DMF | Good solubility for reactants |
| Temperature | 40 - 60 °C | Balances reaction rate and side reactions |
Category 2: Purity and Byproduct Formation
Question 2: My reaction worked, but the crude product is very impure. What are the common byproducts and how can I avoid them?
Answer: Impurity formation is common and usually results from incomplete reactions or side reactions. Identifying the impurities can provide clues to optimize the conditions.
-
Unreacted Starting Materials: The most common "impurity."
-
Identification: Check TLC or crude NMR for the presence of the starting ketone and active methylene nitrile.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective base as discussed in the low-yield section.[6]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.
-
Identification: This intermediate will lack the characteristic signals of the 2-aminothiophene in NMR and will have a different Rf value on TLC.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed.[6] A slightly higher temperature might be required after the initial condensation is complete.
-
-
Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation.
-
Mitigation: Adjust the concentration of reactants (running the reaction at a lower concentration can help), modify the rate of addition of reagents, or change the solvent.
-
Category 3: Purification and Characterization
Question 3: I'm having difficulty purifying my 2-aminothiophene product. What are the best practices?
Answer: Purification of 2-aminothiophenes can be challenging due to their polarity and potential for degradation.
-
Standard Work-up:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with cold ethanol.[10]
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. This will often precipitate the product.[11] Collect the solid by filtration.
-
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method. Ethanol is a good first choice for a recrystallization solvent.[10][12]
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a typical starting point. Be aware that some 2-aminothiophenes can be sensitive to silica gel.
-
-
Characterization:
-
NMR Spectroscopy: ¹H-NMR is crucial for confirming the structure. Look for the characteristic singlet for the amino (-NH₂) protons, which is typically broad and may be D₂O exchangeable.[13][14] The aromatic protons of the thiophene ring will also be present. ¹³C-NMR will show the characteristic shifts for the thiophene carbons.[13][14]
-
IR Spectroscopy: Look for the N-H stretching vibrations of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and the C≡N stretch if a nitrile group is present in the product.[13]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[3]
-
III. Transition to Thieno[2,3-d]pyrimidines
Once you have successfully synthesized and purified your 2-aminothiophene intermediate, the next step is the cyclization to form the pyrimidine ring. This is commonly achieved by reacting the 2-aminothiophene with reagents like formamide, urea, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[11][15]
Question 4: What are the key considerations when cyclizing the 2-aminothiophene to the thieno[2,3-d]pyrimidine?
Answer: The primary challenge in this step is achieving complete and clean cyclization without degrading the starting material.
-
Reagent Choice:
-
Formamide/Urea: Heating the 2-aminothiophene with formamide or urea at high temperatures (160-200 °C) is a classic method.[11] This can lead to charring and byproducts.
-
DMF-DMA followed by an amine: A milder, two-step approach involves first reacting the 2-aminothiophene with DMF-DMA to form an intermediate, which is then cyclized with an amine (e.g., an aniline for N-substituted products) in a Dimroth rearrangement.[11][15][16]
-
-
Microwave-Assisted Cyclization: As with the Gewald reaction, microwave irradiation can dramatically improve yields and reduce reaction times for the cyclization step, often providing a cleaner product.[11][15]
By systematically addressing these potential issues, you can optimize your synthesis of the 2-aminothiophene precursor, paving the way for a successful construction of the thieno[2,3-d]pyrimidine scaffold.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Unwanted isomer formation in thieno[2,3-d]pyrimidine synthesis
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on the prevalent issue of unwanted isomer formation, providing in-depth, field-proven insights and actionable troubleshooting protocols.
Introduction: The Challenge of Regioselectivity
The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, most commonly achieved by constructing a pyrimidine ring onto a pre-formed 2-aminothiophene, often prepared via the Gewald reaction, is generally efficient.[3][4][5][6] However, a critical challenge frequently emerges: the unintended formation of the isomeric thieno[3,2-d]pyrimidine scaffold. This lack of regioselectivity not only reduces the yield of the desired product but also introduces significant purification challenges. Understanding and controlling the factors that dictate the cyclization pathway is therefore paramount for a successful synthetic campaign.
Troubleshooting Guide: Unwanted Isomer Formation
This section directly addresses specific issues related to isomer formation in a question-and-answer format, providing explanations and step-by-step protocols to mitigate these problems.
Q1: My reaction is producing a significant amount of the undesired thieno[3,2-d]pyrimidine isomer. What is the mechanistic reason for this, and how can I favor the formation of the desired thieno[2,3-d]pyrimidine?
A1: The root cause lies in the dual nucleophilicity of the 2-aminothiophene intermediate.
The key precursor, a 2-amino-3-cyanothiophene (or a 2-amino-3-carboxyester/carboxamide thiophene), possesses two nucleophilic centers that can initiate cyclization: the amino group at the C2 position and the ring nitrogen of the incipient pyrimidine ring. The cyclization pathway is dictated by which of these centers attacks the electrophilic carbon source (e.g., formamide, orthoformate).
-
Pathway to desired thieno[2,3-d]pyrimidine: This involves the initial reaction of the C2-amino group with the one-carbon source, followed by intramolecular cyclization.
-
Pathway to undesired thieno[3,2-d]pyrimidine: This pathway can be favored under certain conditions, particularly with 3-aminothiophene-2-carboxylate precursors, where cyclization leads to the alternative isomer.[7][8]
The following diagram illustrates the competing cyclization pathways:
Caption: Competing pathways in thieno[2,3-d]pyrimidine synthesis.
Troubleshooting Protocol: Enhancing Regioselectivity
To favor the formation of the desired thieno[2,3-d]pyrimidine isomer, careful control of reaction conditions is crucial. Here is a comparative table of conditions and their likely outcomes:
| Parameter | Condition Favoring Thieno[2,3-d]pyrimidine | Condition Favoring Thieno[3,2-d]pyrimidine | Rationale |
| Cyclization Reagent | N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by amine | Formic acid or formamide at high temperatures | DMF-DMA forms an amidine intermediate with the C2-amino group, directing cyclization.[9] High temperatures with formic acid can lead to less selective reactions. |
| Solvent | Aprotic solvents (e.g., Dioxane, DMF) | Protic solvents (e.g., Ethanol) under certain conditions | Aprotic solvents can better solvate intermediates, potentially favoring one pathway. |
| Temperature | Lower to moderate temperatures (e.g., Reflux in Dioxane) | High temperatures (e.g., >150 °C) | Higher temperatures can provide the activation energy for less favorable pathways. |
| Catalyst | Acid catalysis (e.g., p-TsOH, HCl) can promote the desired cyclization | Base catalysis may favor the alternative pathway in some cases | Acid protonates the nitrile/ester group, making it more electrophilic for the amino group to attack. |
Step-by-Step Experimental Protocol (Optimized for Thieno[2,3-d]pyrimidine):
-
Amidine Formation: To a solution of the 2-amino-3-cyanothiophene (1 equivalent) in anhydrous dioxane, add DMF-DMA (1.2 equivalents).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Add the desired amine (e.g., aniline derivative, 1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Work-up: Continue to reflux for 4-12 hours. After cooling, the product often precipitates and can be collected by filtration. If not, concentrate the reaction mixture and purify by column chromatography.
Q2: I am having difficulty distinguishing between the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers. What are the best analytical techniques for this?
A2: NMR spectroscopy, particularly 2D NMR, is the most definitive method for isomer differentiation.
While mass spectrometry will confirm the molecular weight of both isomers, it cannot distinguish between them. Spectroscopic methods are essential for unambiguous structural elucidation.
Analytical Workflow for Isomer Identification
Caption: Workflow for separation and identification of isomers.
Key Spectroscopic Differences:
-
¹H NMR: The chemical shifts and coupling constants of the thiophene and pyrimidine protons will differ significantly between the two isomers. For the thieno[2,3-d]pyrimidine, one would expect to see distinct signals for the protons on the thiophene and pyrimidine rings. In contrast, the thieno[3,2-d]pyrimidine will exhibit a different set of proton signals due to the altered connectivity.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the quaternary carbons at the ring fusion, are diagnostic.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between the pyrimidine proton and the carbons of the thiophene ring, the connectivity can be unambiguously determined. For instance, in a thieno[2,3-d]pyrimidine, the pyrimidine proton should show a correlation to the thiophene carbon at the 3a position.
A detailed guide on using 2D NMR for confirming the structure of related heterocyclic systems can provide a useful reference.[10]
Frequently Asked Questions (FAQs)
Q3: What are the most reliable starting materials for synthesizing 2-aminothiophenes to be used in thieno[2,3-d]pyrimidine synthesis?
A3: The Gewald reaction is a robust and widely used method for preparing polysubstituted 2-aminothiophenes.[6][11][12][13] The most common starting materials for the Gewald reaction are:
-
An α-methylene ketone or aldehyde.
-
An activated nitrile (e.g., malononitrile or ethyl cyanoacetate).
-
Elemental sulfur.
-
A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an inorganic base).
The reaction is typically a one-pot synthesis, making it highly efficient.[5][14][15]
Q4: Are there alternative, more regioselective methods for the synthesis of thieno[2,3-d]pyrimidines that avoid the 2-aminothiophene intermediate?
A4: While the annulation of a pyrimidine ring onto a 2-aminothiophene is the most common route, alternative strategies exist, though they are less frequently employed. One such approach involves building the thiophene ring onto a pre-existing pyrimidine scaffold. This can offer better control over regioselectivity but may require more complex starting materials and synthetic steps.
Q5: Can microwave irradiation improve the yield and selectivity of my thieno[2,3-d]pyrimidine synthesis?
A5: Yes, microwave-assisted synthesis has been shown to be beneficial for both the initial Gewald reaction to form the 2-aminothiophene and the subsequent cyclization step.[6][9] The advantages of microwave heating include:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.
-
Improved Yields: The rapid and uniform heating can lead to higher product yields and fewer side products.
-
Enhanced Selectivity: In some cases, the focused heating can favor one reaction pathway over another, potentially improving regioselectivity.
It is always recommended to perform initial optimization experiments to determine the ideal temperature and irradiation time for a specific reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
This guide serves as a critical resource for researchers, medicinal chemists, and process development scientists utilizing 4-Chloro-2-methylthieno[2,3-d]pyrimidine. The stability of this key heterocyclic building block is paramount for achieving reproducible and successful outcomes in synthetic chemistry. This document provides in-depth troubleshooting, validated protocols, and answers to frequently encountered challenges related to its storage and handling.
Part 1: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned from a white/off-white powder to a yellowish or brownish solid. What happened?
This color change is a strong visual indicator of chemical degradation. The primary cause is hydrolysis, where the chloro-group at the C4 position is displaced by a hydroxyl group from atmospheric moisture. This forms 4-hydroxy-2-methylthieno[2,3-d]pyrimidine, and other potential minor degradation products can contribute to the discoloration. The material's purity is compromised, and it should be re-analyzed before use.
Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?
To mitigate degradation, stringent storage conditions are necessary. The compound should be stored at 2-8°C under an inert atmosphere (such as argon or nitrogen).[1] The container must be tightly sealed, preferably with a PTFE-lined cap, to prevent moisture ingress. For long-term storage, placing the sealed container inside a desiccator within the refrigerated environment provides an additional layer of protection.
Q3: I am observing a new, more polar spot by TLC in my reaction that uses this starting material. Could this be related to storage?
Yes, this is a classic symptom of using a degraded starting material. The hydrolysis product, 4-hydroxy-2-methylthieno[2,3-d]pyrimidine, is significantly more polar than the parent chloro-compound due to the hydroxyl group. This impurity will appear as a separate, lower Rf spot on a normal-phase silica TLC plate and may not undergo the desired downstream reaction, leading to complex reaction mixtures and reduced yields.
Q4: Is it acceptable to weigh and handle this compound on an open lab bench?
Due to its sensitivity to air and moisture, handling this compound on an open bench is strongly discouraged.[2] Exposure to ambient humidity can initiate hydrolysis. The best practice is to handle the material inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, work quickly under a positive pressure stream of dry nitrogen or argon gas to minimize exposure.
Part 2: Troubleshooting Guide for Stability-Related Failures
This section addresses common experimental failures and provides systematic workflows to diagnose and resolve issues stemming from the instability of this compound.
Problem: Inconsistent or Failed Nucleophilic Substitution Reactions
Scenario: You are attempting a nucleophilic aromatic substitution (SNAr) reaction, for example, with an amine or thiol, but you observe low conversion of your starting material, low yields of the desired product, and the presence of an unknown, water-soluble by-product.
Causality Analysis: The chloro-group at the C4 position is the electrophilic site for the SNAr reaction. If this site has been compromised by hydrolysis to a hydroxyl group, the starting material is effectively deactivated for the intended reaction. The resulting 4-hydroxy-2-methylthieno[2,3-d]pyrimidine is a poor leaving group and will not react under typical SNAr conditions, leading to reaction failure.
Troubleshooting & Resolution Workflow:
Caption: Workflow to diagnose and resolve reaction failures.
Validated Experimental Protocols
Protocol 1: Purity Assessment by LC-MS
-
Objective: To quantify the purity of this compound and confirm the identity of the primary degradation product.
-
Methodology:
-
Sample Prep: Prepare a stock solution of ~1 mg/mL in anhydrous acetonitrile or methanol.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Positive ESI Mode):
-
Scan Range: 100-500 m/z.
-
Expected [M+H]⁺ Ions:
-
This compound: 185.0 m/z (Cl isotope pattern).
-
4-Hydroxy-2-methylthieno[2,3-d]pyrimidine: 167.0 m/z.
-
-
-
Analysis: Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) to determine the relative percentage of the parent compound and its hydrolyzed impurity.
-
Protocol 2: Purification via Recrystallization
-
Objective: To remove the polar hydroxy-impurity from the less polar chloro-compound.
-
Methodology:
-
Place the impure solid in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a minimal amount of a suitable hot solvent (e.g., anhydrous toluene or ethyl acetate) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by filtration, preferably under a blanket of inert gas.
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the purified crystals thoroughly under high vacuum.
-
Confirm purity using the LC-MS protocol above before use.
-
Part 3: Recommended Storage and Handling Summary
Adherence to proper storage and handling is not merely a recommendation but a requirement for ensuring the chemical integrity of this compound.
| Parameter | Standard Operating Procedure (SOP) | Scientific Rationale |
| Temperature | 2-8°C [1] | Reduces the kinetic rate of the hydrolysis reaction and other potential degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) [1] | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis degradation pathway. |
| Container | Amber glass bottle with PTFE-lined cap | Protects from light and provides a superior seal against moisture compared to standard caps. |
| Handling | Glovebox or under positive inert gas flow | Creates a controlled, dry environment, minimizing exposure to atmospheric humidity during weighing and transfer.[2][3] |
| Dispensing | Use a clean, dry spatula. Reseal immediately. | Prevents cross-contamination and minimizes the time the bulk material is exposed to the ambient environment. |
| Aliquotting | Upon receipt, divide bulk quantities into smaller, single-use vials under inert gas. | This is a critical practice. It prevents the repeated exposure of the entire batch to the atmosphere each time a small amount is needed, preserving the integrity of the bulk stock. |
By implementing these protocols and troubleshooting guides, researchers can ensure the stability and reliability of their this compound, leading to more consistent and successful experimental outcomes.
References
Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The thieno[2,3-d]pyrimidine core is a vital scaffold in medicinal chemistry, and its successful large-scale synthesis is crucial for advancing pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: Overcoming Scale-Up Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of this compound, with a focus on the critical chlorination step of the 2-methylthieno[2,3-d]pyrimidin-4-ol precursor using phosphorus oxychloride (POCl₃).
Question 1: Why is the yield of this compound significantly lower upon scale-up compared to the lab-scale synthesis?
Answer:
Several factors can contribute to a decrease in yield during scale-up. The most common culprits are related to mass and heat transfer limitations, as well as changes in reaction kinetics.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" where the exothermic reaction between the hydroxypyrimidine precursor and POCl₃ can cause degradation of the starting material and product. It can also lead to poor distribution of reagents, resulting in incomplete conversion.
-
Poor Temperature Control: The chlorination reaction is exothermic. What might be easily controlled with an ice bath in the lab can become a significant challenge in a large reactor. Runaway reactions can lead to the formation of tars and other impurities, drastically reducing the yield.
-
Prolonged Reaction Times: In some cases, to control the exotherm, the addition of reagents is slowed down, or the reaction temperature is kept lower. However, this can sometimes lead to incomplete reactions or the formation of stable intermediates that do not convert to the final product.
-
Moisture Contamination: On a larger scale, there is a greater surface area and more potential entry points for atmospheric moisture. Moisture will react with POCl₃ to form phosphoric acid and HCl, which can interfere with the reaction and lead to the formation of impurities.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) for the viscosity of the reaction mixture. Perform mixing studies to ensure homogenous distribution of reagents.
-
Improve Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio and a reliable cooling system. Consider a "reverse addition" where the hydroxypyrimidine is added portion-wise to the POCl₃ to better control the exotherm.
-
Monitor Reaction Completion: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product. Do not extend the reaction time unnecessarily.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reactors. Use dry solvents and ensure the starting material has a low moisture content.
Question 2: During the work-up, a violent or uncontrollable exotherm is observed when quenching the excess POCl₃. How can this be prevented?
Answer:
This is a critical safety issue. The reaction of POCl₃ with water is highly exothermic and can be delayed, leading to a sudden and violent release of heat and HCl gas.[2][3]
-
Delayed Hydrolysis: At low temperatures, the hydrolysis of POCl₃ can be sluggish. If the reaction mixture is cooled too much before quenching, a large amount of unreacted POCl₃ can build up. As the mixture warms, the hydrolysis can accelerate uncontrollably.[4]
-
Poor Dispersion: If the POCl₃ is not well-dispersed in the quenching solution, localized areas of high concentration can lead to a rapid exotherm.
Safe Quenching Protocol:
A "reverse quench" is the recommended procedure for safely neutralizing excess POCl₃ on a large scale.
-
Prepare the Quenching Solution: In a separate, well-stirred reactor, prepare a solution of aqueous sodium bicarbonate or another suitable base.
-
Controlled Addition: Slowly add the reaction mixture containing POCl₃ to the vigorously stirred quenching solution.
-
Temperature Monitoring: Carefully monitor the temperature of the quenching vessel and control the addition rate to maintain a safe temperature (e.g., below 25 °C). Have a cooling system on standby.
-
Solvent-Free Approach: Consider a solvent-free chlorination method using equimolar POCl₃. This minimizes the amount of excess POCl₃ that needs to be quenched, significantly improving the safety of the process.
Question 3: The isolated this compound is off-color and contains impurities that are difficult to remove. What is the likely cause and solution?
Answer:
The formation of colored impurities is often due to side reactions or degradation of the product.
-
Overheating: As mentioned, poor temperature control can lead to the formation of tar-like byproducts.
-
Side Reactions with POCl₃: POCl₃ is a strong dehydrating agent and can promote unwanted side reactions, especially at elevated temperatures.
-
Incomplete Chlorination: The presence of the starting hydroxypyrimidine can complicate purification.
-
Hydrolysis of the Product: The chloro-group at the 4-position is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water and base during work-up.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development.
-
Use of a Co-solvent: While a solvent-free approach has its advantages, using a high-boiling inert solvent like toluene or sulfolane can help to better control the reaction temperature and prevent localized overheating.
-
Purification Strategy:
-
Crystallization: Develop a robust crystallization procedure. This may involve screening different solvents and solvent mixtures to find conditions that effectively reject impurities.
-
pH Control during Work-up: During the aqueous work-up, carefully control the pH to avoid hydrolysis of the product.
-
Charcoal Treatment: In some cases, a treatment with activated charcoal can help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Formation of the Thienopyrimidine Core: This is often achieved through the reaction of a 2-amino-3-cyanothiophene derivative with a suitable one-carbon synthon, followed by cyclization to form the 2-methylthieno[2,3-d]pyrimidin-4-ol.
-
Chlorination: The resulting hydroxypyrimidine is then chlorinated at the 4-position using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: Are there any alternatives to POCl₃ for the chlorination step?
A2: While POCl₃ is widely used, other chlorinating agents can be employed, such as:
-
Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Phosphorus pentachloride (PCl₅): Can be used in combination with POCl₃.
-
Oxalyl chloride: Also typically used with a DMF catalyst.
The choice of chlorinating agent will depend on the specific substrate, desired reaction conditions, and scale of the synthesis.
Q3: What are the key safety precautions when working with POCl₃ on a large scale?
A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[2][3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood or a contained system.
-
Anhydrous Conditions: Ensure all equipment is dry and handle POCl₃ under an inert atmosphere (e.g., nitrogen, argon) to prevent contact with moisture.
-
Quenching: Follow a validated and safe quenching procedure, as outlined in the troubleshooting guide. Never add water directly to POCl₃.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound should be determined using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Scale-Up Chlorination of 2-methylthieno[2,3-d]pyrimidin-4-ol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
| Parameter | Value | Rationale |
| Reactants | 2-methylthieno[2,3-d]pyrimidin-4-ol, POCl₃, Organic Base (e.g., N,N-dimethylaniline) | The organic base acts as a catalyst and HCl scavenger. |
| Stoichiometry | 1 : 5-10 : 0.5 (Substrate : POCl₃ : Base) | A large excess of POCl₃ is often used to drive the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-5 hours | Should be monitored by in-process controls. |
Procedure:
-
Charge the reactor with phosphorus oxychloride (5-10 equivalents).
-
Slowly add the 2-methylthieno[2,3-d]pyrimidin-4-ol (1 equivalent) to the POCl₃ with vigorous stirring.
-
Carefully add the organic base (e.g., N,N-dimethylaniline, 0.5 equivalents) dropwise, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-5 hours, or until the reaction is complete as determined by HPLC.
-
Cool the reaction mixture to room temperature.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Perform a reverse quench by slowly adding the residue to a vigorously stirred, cooled (0-10 °C) aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to obtain pure this compound.
-
Visualizations
Workflow for Scale-Up Synthesis
Caption: Scale-up synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the scale-up synthesis.
References
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of the Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, the thieno[2,3-d]pyrimidine core has emerged as a versatile and potent scaffold, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparison of the 4-Chloro-2-methylthieno[2,3-d]pyrimidine scaffold against other prominent heterocyclic systems, namely quinazolines, purines, and pyrazolopyrimidines. By examining their synthesis, chemical properties, and biological performance through supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their quest for novel therapeutics.
The Thieno[2,3-d]pyrimidine Core: A Bioisostere with Unique Potential
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that can be considered a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous kinases, a critical mechanism in the development of targeted cancer therapies.[1][2] The fusion of a thiophene ring to the pyrimidine core imparts distinct electronic and steric properties, offering advantages in terms of target affinity, selectivity, and pharmacokinetic profiles. The 4-chloro-2-methyl derivative serves as a versatile intermediate, with the chloro group at the 4-position acting as a reactive handle for the introduction of various substituents to modulate biological activity.
Comparative Analysis of Heterocyclic Scaffolds
The choice of a heterocyclic scaffold is often a balance between established precedent and the pursuit of novel chemical space. Here, we compare the thieno[2,3-d]pyrimidine scaffold to three other widely employed heterocyclic systems in kinase inhibitor design.
Thieno[2,3-d]pyrimidine vs. Quinazoline
Quinazolines are a well-established class of kinase inhibitors, with several approved drugs such as Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[3] The thieno[2,3-d]pyrimidine core is considered a bioisosteric replacement for the quinazoline nucleus, often leading to compounds with similar biological activities.[3]
Key Differentiators:
-
Structural Rigidity and Lipophilicity: The thiophene ring in the thieno[2,3-d]pyrimidine scaffold generally imparts greater rigidity and lipophilicity compared to the benzene ring in quinazolines. This can influence binding affinity and cell permeability.
-
Vectorial Exit Points: The substitution patterns on the thiophene ring offer different vectorial exit points for substituents compared to the quinazoline core, allowing for exploration of different regions of the kinase binding site.
-
Metabolic Stability: The sulfur atom in the thiophene ring can influence the metabolic profile of the molecule, potentially offering advantages in terms of stability and reduced off-target effects.
Experimental Data Snapshot:
While direct head-to-head comparisons of identical derivatives are rare, studies on EGFR inhibitors provide valuable insights. For instance, a study comparing quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR inhibitors highlighted that both scaffolds can yield highly potent compounds.[4] Another comparative analysis of pyrimidine versus quinazoline-based EGFR inhibitors, such as Osimertinib (pyrimidine-based) and Erlotinib (quinazoline-based), demonstrated the superior efficacy of the pyrimidine scaffold in certain contexts, particularly against mutant forms of EGFR.[5]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline) | Reference(s) |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM | [5] |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM | [5] |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM | [5] |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >10 µM | [5] |
This table illustrates the potency differences between a pyrimidine-based and a quinazoline-based EGFR inhibitor, highlighting the potential for different scaffolds to address specific biological challenges like drug resistance.
Thieno[2,3-d]pyrimidine vs. Purine
As a direct bioisostere, the comparison with the purine scaffold is fundamental. Purine analogues have a long history in medicine, with applications ranging from antiviral to anticancer therapies.[6]
Key Differentiators:
-
Hydrogen Bonding: The purine core possesses a nitrogen atom at position 7, which can act as a hydrogen bond acceptor. The thieno[2,3-d]pyrimidine scaffold lacks this, which can alter the binding mode within the kinase hinge region.
-
Chemical Space: The thiophene ring provides a different chemical environment for substitution compared to the imidazole ring of purine, allowing for the introduction of a wider range of functional groups.
-
Selectivity: The subtle differences in shape and electronics between the two scaffolds can be exploited to achieve greater selectivity for a specific kinase target over others.
Experimental Data Snapshot:
A review of purine analogues as kinase inhibitors reveals their broad applicability.[6] While direct comparative studies are limited, the wealth of data on both scaffolds allows for informed design of novel inhibitors. The choice between a thieno[2,3-d]pyrimidine and a purine core will often depend on the specific hydrogen bonding interactions and hydrophobic pockets of the target kinase.
Thieno[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is another purine isostere that has gained significant attention in kinase inhibitor design.[1]
Key Differentiators:
-
Isomerism and Substitution: The pyrazole ring in the pyrazolo[3,4-d]pyrimidine scaffold offers different points for substitution compared to the thiophene ring, influencing the orientation of substituents in the kinase binding site.
-
Electronic Properties: The electronic nature of the pyrazole ring differs from that of the thiophene ring, which can impact the pKa of the molecule and its interactions with the target protein.
-
Synthetic Accessibility: The synthetic routes to these scaffolds differ, which can be a practical consideration in the early stages of a project.
Experimental Data Snapshot:
Studies on EGFR inhibitors have shown that both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives can be highly potent.[7] A review of pyrazolo[3,4-d]pyrimidines as EGFR and VEGFR inhibitors highlights their potential as anticancer agents.[1] The choice between these two scaffolds may depend on the desired vector for substituents and the specific interactions within the ATP binding pocket.
Experimental Protocols
To provide a practical guide for researchers, we outline the synthesis of the key chloro-intermediates for each of the discussed scaffolds.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available 2-amino-3-cyanothiophene derivatives.
Figure 1: General synthetic scheme for this compound.
Step 1: Acetylation of 2-Amino-3-cyanothiophene
-
To a stirred solution of the starting 2-amino-3-cyanothiophene derivative in a suitable solvent such as acetic acid, add acetic anhydride.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield the 2-acetamido-3-cyanothiophene intermediate.
Step 2: Cyclization to 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the 2-acetamido-3-cyanothiophene intermediate in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30%) dropwise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.[8]
Step 3: Chlorination to this compound
-
Treat the 2-methylthieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 4-Chloroquinazoline
The synthesis of 4-chloroquinazoline typically starts from anthranilic acid.
Figure 2: General synthetic scheme for 4-Chloroquinazoline.
Step 1: Synthesis of Quinazolin-4(3H)-one
-
Heat a mixture of anthranilic acid and an excess of formamide at 120-130°C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield quinazolin-4(3H)-one.
Step 2: Chlorination to 4-Chloroquinazoline
-
Reflux the quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-4 hours.
-
Remove the excess chlorinating agent under reduced pressure.
-
Carefully add the residue to ice water and neutralize with a base (e.g., ammonia or sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give 4-chloroquinazoline, which can be further purified by crystallization or chromatography.
Synthesis of 6-Chloro-9H-purine
6-Chloropurine is a commercially available starting material, but can also be synthesized from hypoxanthine.
Figure 3: General synthetic scheme for 6-Chloro-9H-purine.
Protocol:
-
Heat a suspension of hypoxanthine in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, at reflux for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to neutral or slightly basic with a suitable base.
-
Collect the precipitated 6-chloropurines by filtration, wash with cold water, and dry.
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This scaffold can be synthesized from 5-amino-1H-pyrazole-4-carbonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine Derivatives and Gefitinib in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Cancer Therapy
The landscape of oncology has been revolutionized by the advent of targeted therapies, which aim to exploit the specific molecular vulnerabilities of cancer cells. A prime example of this approach is the inhibition of epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently dysregulated in various epithelial cancers, leading to uncontrolled cell proliferation and survival.[1][2] Gefitinib (Iressa®), a quinazoline-based small molecule, was a first-generation EGFR tyrosine kinase inhibitor (TKI) that demonstrated the clinical potential of this strategy, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3][4]
However, the emergence of acquired resistance, often through secondary mutations in the EGFR kinase domain such as the T790M "gatekeeper" mutation, has limited the long-term efficacy of gefitinib.[1] This has spurred the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. Among the promising scaffolds being explored is the thieno[2,3-d]pyrimidine core, a purine bioisostere that has shown significant potential as a versatile platform for designing novel kinase inhibitors.[5][6]
This guide provides a comprehensive comparison of 4-Chloro-2-methylthieno[2,3-d]pyrimidine derivatives and gefitinib, focusing on their performance as EGFR inhibitors. We will delve into their mechanisms of action, structure-activity relationships, preclinical efficacy, and the experimental methodologies used for their evaluation, offering a critical resource for researchers in the field of cancer drug discovery.
Mechanism of Action: Targeting the ATP-Binding Site of EGFR
Both gefitinib and the this compound derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase. They exert their therapeutic effect by binding to the ATP-binding pocket within the intracellular kinase domain of the receptor. This prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][7]
Molecular docking studies have elucidated the binding modes of thieno[2,3-d]pyrimidine derivatives within the EGFR active site. These studies reveal that the thieno[2,3-d]pyrimidine scaffold orients itself in the adenine pocket, forming key hydrogen bond interactions with the hinge region of the kinase domain, a characteristic shared with gefitinib and other successful EGFR inhibitors.[8][9] The substituents at the 4-position of the thieno[2,3-d]pyrimidine ring project into the solvent-exposed region, offering a crucial point for modification to enhance potency and selectivity.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
Comparative Performance Analysis: A Head-to-Head Evaluation
The true measure of a novel inhibitor class lies in its direct comparison to established standards. Several studies have evaluated 4-substituted thieno[2,3-d]pyrimidine derivatives against gefitinib, revealing promising activity profiles.
In Vitro Kinase and Cellular Potency
A key advantage of the thieno[2,3-d]pyrimidine scaffold is its amenability to chemical modification, allowing for the fine-tuning of inhibitory activity. Research has shown that certain derivatives exhibit superior or comparable potency to gefitinib against both wild-type and mutant forms of EGFR.[10]
For instance, a study on novel 6,7,8,9-tetrahydro-5H-cyclohepta[11][9]thieno[2,3-d]pyrimidine derivatives demonstrated that compound 5f was 1.18-folds more potent than gefitinib against EGFR.[10] Another study highlighted compound 7a as a promising dual inhibitor of both wild-type and T790M mutant EGFR, a key resistance mutation for gefitinib.[12]
| Compound/Drug | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | 0.038 | H3255 (L858R) | 0.003 | [10][13] |
| PC-9 (del E746-A750) | 0.077 | [14] | |||
| H1975 (L858R/T790M) | >4 | [14] | |||
| Thieno[2,3-d]pyrimidine Derivative 5f | EGFR | 0.028 | MCF-7 | 0.66 | [10] |
| Thieno[2,3-d]pyrimidine Derivative 7a | EGFR (wild-type) | - | HepG2 | - | [12] |
| EGFR (T790M) | - | PC3 | - | [12] | |
| Thieno[2,3-d]pyrimidine Derivative B1 | EGFR (L858R/T790M) | 0.013 | H1975 | 0.087 | [1] |
| EGFR (wild-type) | >1 | A549 | - | [1] |
Table 1: Comparative in vitro activity of Gefitinib and selected Thieno[2,3-d]pyrimidine derivatives.
Selectivity Profile
While potent inhibition of the target kinase is essential, a favorable selectivity profile is equally important to minimize off-target effects and associated toxicities. The thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors with varying selectivity. Some derivatives have been designed as dual inhibitors, targeting both EGFR and other kinases like VEGFR-2, which could offer a broader anti-cancer activity by simultaneously inhibiting tumor cell proliferation and angiogenesis.[15] In contrast, other derivatives, such as compound B1 , have been engineered for high selectivity for mutant EGFR over the wild-type form, which is a desirable characteristic for reducing side effects associated with inhibiting EGFR in healthy tissues.[1]
Overcoming Gefitinib Resistance
The development of inhibitors active against the T790M mutation is a critical goal in EGFR-targeted therapy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated significant potency against this resistant mutant. For example, compound B1 showed an IC50 of 13 nM against EGFRL858R/T790M, while exhibiting over 76-fold selectivity for the wild-type EGFR.[1] This highlights the potential of the thieno[2,3-d]pyrimidine scaffold to address the clinical challenge of acquired resistance to first-generation EGFR inhibitors.
Structure-Activity Relationship (SAR) Studies
The versatility of the thieno[2,3-d]pyrimidine core allows for systematic modifications to optimize its pharmacological properties. SAR studies have provided valuable insights into the structural requirements for potent and selective EGFR inhibition.
The this compound is a key intermediate in the synthesis of many of these potent derivatives. The chlorine atom at the 4-position serves as a reactive handle for introducing various substituted anilines, which are crucial for high-affinity binding to the EGFR active site.[7][12]
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Key SAR findings for thieno[2,3-d]pyrimidine-based EGFR inhibitors include:
-
Substitutions at the 4-anilino moiety: The nature and position of substituents on the aniline ring at the C4 position are critical for potency. Small, electron-donating groups and halogens often enhance activity.[7]
-
Modifications at other positions: While the 4-position is key for EGFR interaction, substitutions at other positions on the thieno[2,3-d]pyrimidine ring can influence solubility, metabolic stability, and selectivity.
Experimental Protocols: A Guide to Evaluation
The preclinical evaluation of kinase inhibitors involves a standardized set of assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, the kinase, a suitable substrate, and various concentrations of the test compound (e.g., a thieno[2,3-d]pyrimidine derivative or gefitinib) are combined in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time.[7]
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[7]
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Reagent: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[7]
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value is then calculated.[7]
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.
Step-by-Step Methodology:
-
Tumor Implantation: Human cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) are subcutaneously injected into nude mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups and administered the test compound (e.g., a thieno[2,3-d]pyrimidine derivative or gefitinib) or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.[16]
Conclusion and Future Perspectives
The this compound scaffold has emerged as a highly promising platform for the development of novel kinase inhibitors. Derivatives of this class have demonstrated comparable, and in some cases superior, potency to the first-generation EGFR inhibitor gefitinib. Crucially, they have also shown efficacy against gefitinib-resistant EGFR mutants, such as T790M, addressing a significant clinical need.
The ability to fine-tune the selectivity profile of these compounds, from highly selective mutant EGFR inhibitors to dual EGFR/VEGFR-2 inhibitors, underscores the versatility of the thieno[2,3-d]pyrimidine core. Further research focusing on optimizing the pharmacokinetic properties and in vivo efficacy of these derivatives is warranted. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies that can overcome the challenges of drug resistance and improve outcomes for cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kinase-Targeted Mechanism of Action of 4-Chloro-2-methylthieno[2,3-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology. This guide provides an in-depth validation framework for a specific class of these compounds: 4-Chloro-2-methylthieno[2,3-d]pyrimidine derivatives. By offering a comparative analysis with established multi-kinase inhibitors, Sorafenib and Gefitinib, this document outlines the experimental pathways to elucidate and confirm the mechanism of action, empowering researchers to accelerate their drug discovery programs.
The Thieno[2,3-d]pyrimidine Scaffold: A Keystone in Kinase Inhibition
Thieno[2,3-d]pyrimidines are bioisosteres of purines, enabling them to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[1] This structural feature has been exploited to develop potent inhibitors of kinases that are key drivers of cancer cell proliferation, survival, and angiogenesis. Various derivatives of this scaffold have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Rho-associated coiled-coil containing protein kinases (ROCK), among others.[2][3][4] The 4-chloro-2-methyl substitution pattern on this core structure represents a specific avenue of investigation for novel kinase inhibitors.
Deciphering the Mechanism of Action: A Multi-Faceted Approach
Validating the mechanism of action of a novel kinase inhibitor is a critical step in its development. This process involves not only identifying the primary molecular target(s) but also understanding its effects on downstream signaling pathways and cellular processes. Here, we present a logical workflow for the comprehensive validation of this compound derivatives.
Figure 1: A stepwise workflow for the validation of the mechanism of action of kinase inhibitors.
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide a clear perspective on the potential of this compound derivatives, we will compare their (hypothetical, based on related compounds) performance metrics with two FDA-approved kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and Gefitinib, a more selective EGFR inhibitor.
In Vitro Kinase Inhibition Profile
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of kinases. While specific data for this compound is emerging from ongoing research, we can extrapolate expected performance based on published data for structurally similar thieno[2,3-d]pyrimidine derivatives.
| Kinase Target | This compound Derivative (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Gefitinib (IC50, nM) |
| VEGFR-2 | 230[2] | 90[5] | >10,000 |
| PDGFR-β | Not Reported | 57[5] | >10,000 |
| c-Kit | Not Reported | 68[5] | >10,000 |
| FLT3 | Not Reported | 58[5] | >10,000 |
| B-Raf | Not Reported | 22 (wild-type)[5] | >10,000 |
| EGFR (wild-type) | >1000 | >10,000 | 31,000 (H1650 cells)[6] |
| EGFR (mutant) | Potentially active | >10,000 | 3 (H3255 cells)[7][8] |
| ROCK II | 1[3] | Not Reported | Not Reported |
| c-Met | 35.7[4] | Not active | Not Reported |
Note: The IC50 values for the this compound derivative are based on published data for other thieno[2,3-d]pyrimidine compounds and are for illustrative purposes. Direct experimental validation is required.
Expert Insights: The broad-spectrum activity of Sorafenib is evident from its low nanomolar IC50 values against a range of kinases involved in angiogenesis and cell proliferation.[5] In contrast, Gefitinib's potency is highly specific to EGFR, particularly mutant forms.[7][8] Thieno[2,3-d]pyrimidine derivatives have shown promise against various kinases, suggesting that the 4-chloro-2-methyl variant could be a multi-kinase inhibitor, with potentially strong activity against ROCK and c-Met.[3][4]
Cellular Activity: From Target Engagement to Phenotypic Outcomes
Demonstrating that a compound engages its intended target within a living cell and elicits a biological response is paramount.
| Assay | This compound Derivative (Expected Outcome) | Sorafenib (Reported Outcome) | Gefitinib (Reported Outcome) |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of target kinases (e.g., VEGFR-2, ROCK, c-Met) upon binding. | Increased thermal stability of VEGFR, PDGFR, and Raf kinases. | Increased thermal stability of EGFR. |
| Western Blot (Downstream Signaling) | Inhibition of phosphorylation of downstream effectors of targeted kinases (e.g., p-ERK, p-AKT). | Inhibition of p-ERK in Raf-driven tumors.[5] | Inhibition of p-EGFR and p-AKT in EGFR-mutant cells. |
| Cell Viability (IC50) | Potent inhibition of proliferation in cancer cell lines dependent on the targeted kinases (e.g., HepG2: 8.001 µM for a similar derivative).[9] | Broad anti-proliferative activity in various cancer cell lines. | High potency in EGFR-mutant NSCLC cell lines.[7][8] |
Expert Insights: CETSA is a powerful technique to confirm direct target engagement in a physiological context. A positive result in a CETSA experiment provides strong evidence that the compound reaches and binds to its target inside the cell. The subsequent analysis of downstream signaling pathways via Western blotting is crucial to confirm that this binding event translates into a functional consequence. Ultimately, these molecular events should correlate with a desired phenotypic outcome, such as the inhibition of cancer cell growth.
Experimental Protocols for Mechanistic Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative, a positive control inhibitor (e.g., Staurosporine), and a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a specific peptide substrate, and the test compound or control.
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the test compound in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to near confluency. Treat the cells with the test compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification and Detection: Quantify the amount of the target protein in the soluble fraction using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the test compound on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and treat with various concentrations of the test compound for a defined time. Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target downstream proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The validation framework presented in this guide provides a robust and logical pathway for elucidating the mechanism of action of derivatives based on this core structure. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and downstream signaling analysis, researchers can build a comprehensive understanding of their compound's biological activity.
A direct comparison with well-characterized inhibitors like Sorafenib and Gefitinib is crucial for contextualizing the potency, selectivity, and potential therapeutic window of these new chemical entities. While this guide provides a strong foundation, further studies, including comprehensive kinome profiling, in vivo efficacy studies in relevant animal models, and ADME/Tox profiling, will be necessary to fully characterize the therapeutic potential of this compound derivatives and advance them towards clinical development.
References
- 1. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncology-central.com [oncology-central.com]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Cross-reactivity and selectivity profile of "4-Chloro-2-methylthieno[2,3-d]pyrimidine" based inhibitors
An In-Depth Guide to the Cross-Reactivity and Selectivity of 4-Chloro-2-methylthieno[2,3-d]pyrimidine Based Kinase Inhibitors
Introduction: The Thienopyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. As a bioisostere of purine, the fundamental building block of adenine and guanine, this heterocyclic scaffold is adept at targeting the ATP-binding site of a vast array of kinases.[1][2] The specific derivative, this compound, serves as a versatile and highly reactive intermediate.[3][4][5] The chlorine atom at the 4-position provides a crucial handle for synthetic chemists, allowing for nucleophilic substitution to introduce a diverse range of side chains. This strategic modification is key to tuning the potency and, critically, the selectivity profile of the final inhibitor compound.
This guide provides a comprehensive overview of the cross-reactivity and selectivity profiles of inhibitors derived from this scaffold. We will delve into the methodologies used to assess selectivity, compare illustrative examples from the broader thienopyrimidine class, and provide detailed protocols for key experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate these potent molecules, minimizing off-target effects that can compromise pharmacological studies and lead to toxicity.[6][7]
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity
In the quest for targeted therapeutics, selectivity is paramount. A kinase inhibitor's value, whether as a clinical candidate or a research tool, is defined not only by its potency against its intended target but also by its inactivity against the hundreds of other kinases in the human kinome.[8][9]
-
On-Target Effects: The desired therapeutic outcome resulting from the inhibition of the target kinase.
-
Off-Target Effects: Unintended biological consequences arising from the inhibitor binding to and modulating the activity of other kinases or proteins. These can lead to unforeseen side effects and toxicity, or in some cases, serendipitous polypharmacology.
Therefore, a rigorous and comprehensive selectivity profile is not an academic exercise but a critical, self-validating step in drug discovery. It allows for the confident attribution of a biological effect to the inhibition of a specific target and is essential for assessing potential safety liabilities.[10]
Figure 1: On-Target vs. Off-Target Inhibition.
Comparative Selectivity Profile of Thienopyrimidine-Based Inhibitors
While comprehensive public kinome scan data for a wide range of inhibitors derived specifically from the this compound scaffold is limited, we can analyze representative compounds from the broader thienopyrimidine class to understand how structural modifications influence selectivity. The pyrimidine core is known to form critical hydrogen bonds with the kinase "hinge" region, and substitutions on the scaffold explore different pockets within the ATP-binding site, thereby dictating the selectivity profile.[11][12]
For instance, research has led to the development of thienopyrimidine derivatives as potent inhibitors of PI3K, EGFR, and other kinases implicated in cancer.[13][14][15] The data below illustrates the selectivity for representative examples.
| Compound Class | Primary Target(s) | Key Off-Targets (% Inhibition @ 1µM) | Selectivity Score (S-Score) | Reference |
| Thienopyrimidine A | PI3Kα | mTOR (<10%), DNA-PK (<10%) | High (Selective) | [14] |
| Thienopyrimidine B | EGFR (mutant) | Limited off-targets reported | High (Selective) | [13] |
| Aminopyrimidine C | TBK1 | MARK3 (>90%), SIK2 (>90%), MELK (>90%) | Low (Promiscuous) | [11][12] |
| Thienopyrimidine D | Tie-2 | KDR, PDGFR | Moderate | [16] |
Interpretation:
-
Thienopyrimidine A demonstrates excellent selectivity for PI3Kα over the closely related mTOR kinase, a significant achievement in the PI3K inhibitor field.[14]
-
Thienopyrimidine B shows high selectivity for mutant forms of EGFR, which is clinically important for overcoming drug resistance.[13]
-
In contrast, Aminopyrimidine C , while a potent TBK1 inhibitor, shows significant cross-reactivity with several other kinases at a 1µM screening concentration, highlighting the challenge of achieving selectivity.[11][12] This promiscuity can be an advantage when developing probes for understudied kinases but is a liability for a targeted therapeutic.[11]
-
Thienopyrimidine D shows activity against other receptor tyrosine kinases involved in angiogenesis, which could be an example of beneficial polypharmacology.[16]
Methodologies for Profiling Kinase Inhibitor Selectivity
A multi-faceted approach is required to build a complete picture of an inhibitor's selectivity. No single assay is sufficient; instead, data from biochemical, biophysical, and cellular assays must be integrated.
Figure 2: General Workflow for Kinase Inhibitor Profiling.
1. Broad Kinome Profiling (Binding Assays): These assays are the gold standard for an initial, comprehensive assessment of selectivity. Commercial services screen a compound against a panel of up to ~470 kinases.[17]
-
Principle: Based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a reduction indicates that the test compound is binding to the kinase.
-
Advantages: High-throughput, provides a broad view of the kinome, doesn't require active enzymes for all targets.[8]
-
Limitations: It is a measure of binding affinity (Kd), not functional inhibition (IC50). It doesn't account for cellular factors like ATP concentration or drug permeability.[9]
2. Differential Scanning Fluorimetry (DSF): DSF is a rapid and cost-effective biophysical method to validate compound binding and can be used for smaller-scale selectivity screening.[18]
-
Principle: It measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm). This "thermal shift" is proportional to the binding affinity.[9][18]
-
Advantages: Fast, low protein consumption, does not require an active enzyme or specific substrates, making it broadly applicable.[18]
-
Limitations: Not all binding events produce a measurable thermal shift.
3. Cellular Target Engagement Assays: Ultimately, an inhibitor must engage its target in a living cell to be effective. These assays confirm that the compound can cross the cell membrane, bind to its target in the complex cellular milieu, and modulate downstream signaling.
-
Principle: Typically involves treating cells with the inhibitor and then measuring the phosphorylation status of a known, direct substrate of the target kinase via Western Blot or ELISA. For example, inhibition of PI3K would be expected to decrease the phosphorylation of its downstream effector, AKT.[14]
-
Advantages: High physiological relevance, confirms target engagement in a live-cell context.[6]
-
Limitations: Can be lower throughput and requires well-validated antibodies and knowledge of the signaling pathway.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling via a Commercial Service (e.g., KINOMEscan)
-
Causality: This step is crucial for obtaining an unbiased, broad view of a compound's selectivity across the human kinome, identifying both expected and unexpected off-targets early in the development process.
-
Compound Preparation: Prepare a high-concentration stock solution of the inhibitor (typically 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved and of high purity (>95%).
-
Submission: Dilute the stock solution to the concentration specified by the vendor for single-concentration screening (e.g., 1 µM or 10 µM). Submit the sample according to the vendor's instructions.
-
Assay Performance (by vendor): The compound is screened against a large panel of kinases using their proprietary competitive binding assay technology.[17]
-
Data Analysis: The primary data is typically provided as '% Control' or '% Inhibition'. A lower % Control value signifies stronger binding. The vendor often provides graphical representations (dendrograms) and calculates a selectivity score (e.g., S-score), where a lower score indicates higher selectivity.
-
Follow-up: For any kinases that show significant binding (e.g., >90% inhibition), a follow-up dose-response experiment is essential to determine the dissociation constant (Kd) and accurately quantify the binding affinity.[8]
Protocol 2: In-House Selectivity Screening by Differential Scanning Fluorimetry (DSF)
-
Causality: This protocol provides a rapid, in-house method to validate primary hits and compare the binding of a series of analogs to a target kinase and key off-targets identified from broader screens. The thermal stabilization of the protein upon binding is a direct biophysical confirmation of engagement.
-
Reagent Preparation:
-
Protein Stock: Prepare purified kinase domain stocks (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Compound Plate: Prepare a serial dilution of the inhibitor in a 96-well or 384-well plate. Include a DMSO-only control.
-
Fluorescent Dye: Prepare a working solution of a thermal shift dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
In a PCR-grade 96-well or 384-well plate, add the protein solution to each well.
-
Add the diluted inhibitor from the compound plate to the corresponding wells.
-
Add the fluorescent dye to all wells.
-
Seal the plate securely with an optical seal.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: typically a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
Determine the melting temperature (Tm) for each curve, which is the midpoint of the transition (often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor-containing well (ΔTm = Tm, inhibitor - Tm, control). A larger positive ΔTm indicates stronger binding.[18]
-
Conclusion
The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, achieving high selectivity is a significant challenge that requires a rigorous, multi-pronged evaluation strategy. By combining broad kinome-wide binding assays with biophysical validation and, most importantly, cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is essential for validating pharmacological probes, minimizing misleading results from off-target effects, and developing safer, more effective targeted therapies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijacskros.com [ijacskros.com]
- 4. synchem.de [synchem.de]
- 5. scbt.com [scbt.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioactivity: Unraveling the Therapeutic Potential of Thieno[2,3-d]pyrimidine Isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
The thienopyrimidine scaffold, a bioisostere of the purine nucleobases, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2] Its rigid, planar structure provides an excellent framework for interacting with various biological targets. Thienopyrimidines exist in three main isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. While all share the fusion of a thiophene and a pyrimidine ring, the orientation of this fusion profoundly influences their physicochemical properties and, consequently, their biological activity. This guide provides a detailed head-to-head comparison of the bioactivity of these isomers, with a primary focus on the most extensively studied thieno[2,3-d]- and thieno[3,2-d]pyrimidine scaffolds, delving into their anticancer, kinase inhibitory, and antimicrobial properties.
The Isomeric Advantage: Why Fusion Geometry Matters
The arrangement of the thiophene and pyrimidine rings in thienopyrimidine isomers dictates the spatial orientation of substituent groups and the electron distribution within the heterocyclic system. This, in turn, affects how these molecules bind to their biological targets. For instance, the positioning of nitrogen atoms and the sulfur-containing thiophene ring can lead to different hydrogen bonding patterns and hydrophobic interactions within an enzyme's active site.
Caption: Influence of Isomeric Form on Bioactivity.
Anticancer Activity: A Tale of Two Isomers
In the realm of oncology, the thieno[2,3-d]pyrimidine scaffold has demonstrated significant promise. Comparative studies have revealed that thieno[2,3-d]pyrimidine derivatives are often more potent anticancer agents than their thieno[3,2-d]pyrimidine counterparts.[3]
A study evaluating a series of novel thienopyrimidines against the NCI 60 cell line panel found that the most active compounds belonged to the thieno[2,3-d]pyrimidine class.[3] For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one displayed broad-spectrum cytotoxic activity across numerous cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of Thienopyrimidine Isomers
| Isomer Scaffold | Representative Compound | Cancer Cell Line | Activity (GP %) | Reference |
| Thieno[2,3-d]pyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | -31.02 | [3] |
| Thieno[3,2-d]pyrimidine | Not specified | Non-small cell lung cancer | Less potent than thieno[2,3-d]pyrimidine isomers | [3] |
GP %: Growth Percent as determined by the NCI 60 cell line screen. A negative value indicates cell kill.
The superior anticancer activity of the thieno[2,3-d]pyrimidine isomer can be attributed to its specific spatial arrangement of substituents, allowing for optimal interactions with the target, which is often a protein kinase.
Kinase Inhibition: A Battle for the ATP-Binding Site
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4][5] The thieno[2,3-d]pyrimidine scaffold has been extensively explored as a platform for developing inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[6][7]
A comparative study of thieno[3,2-b]pyridine, thieno[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine derivatives as human choline kinase (CK) inhibitors revealed that the isomeric scaffold plays a critical role in inhibitory activity. While this study did not identify a universally superior isomer, it highlighted the importance of the scaffold in conjunction with linker moieties and cationic heads for achieving potent inhibition.[8]
In the context of EGFR inhibition, substitutions at the 2- and 4-positions of the thieno[2,3-d]pyrimidine ring are critical for high potency.[7] The presence of a small, electron-donating group at the 4-position of a 2-phenyl ring generally enhances activity.[7] Furthermore, a halogen at the 4-position of a 4-anilino moiety consistently improves the inhibitory effect.[7]
Caption: Inhibition of EGFR Signaling by Thieno[2,3-d]pyrimidines.
Table 2: Structure-Activity Relationship of Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors
| Compound | R1 (at C2-phenyl) | R2 (at C4-anilino) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 1 | H | H | 150 | 450 | [7] |
| 2 | 4-OCH3 | H | 80 | 220 | [7] |
| 3 | H | 4-Cl | 50 | 150 | [7] |
| 4 | 4-OCH3 | 4-Cl | 25 | 80 | [7] |
This data underscores the importance of substitution patterns on the thieno[2,3-d]pyrimidine scaffold for potent and selective kinase inhibition. While direct comparative data with other isomers in this context is limited, the extensive SAR for thieno[2,3-d]pyrimidines highlights its versatility as a kinase inhibitor template.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Thienopyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10][11] The mechanism of action is often tied to the inhibition of essential microbial enzymes.
A series of thieno[2,3-d]pyrimidinediones were synthesized and evaluated for their antibacterial activity.[9] Notably, some of these compounds displayed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]
Another study investigating hybrids of thienopyrimidines and sulfonamides found that these compounds exhibited promising antibacterial and antifungal activity.[11] The designed molecules were shown to have a high affinity for dihydrofolate reductase, a key enzyme in microbial folate synthesis.[11]
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-thieno[2,3-d]pyrimidines
A mixture of 4-chloro-thieno[2,3-d]pyrimidine (1 mmol) and the corresponding aniline (1.1 mmol) in 2-propanol (10 mL) is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold 2-propanol, and dried under vacuum to afford the desired product.
In Vitro Kinase Inhibition Assay (Example: EGFR)
The inhibitory activity of the synthesized compounds against EGFR is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction.
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare a solution of recombinant human EGFR kinase in the reaction buffer. Prepare a solution of the poly(Glu, Tyr) 4:1 substrate in the reaction buffer.
-
Compound Preparation : Dissolve the test compounds in DMSO to prepare stock solutions. Serially dilute the stock solutions with the reaction buffer to obtain the desired concentrations.
-
Kinase Reaction : In a 96-well plate, add the kinase, substrate, and test compound solutions. Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate the plate at room temperature for 60 minutes.
-
Luminescence Detection : Add a luciferin-luciferase-based ATP detection reagent to each well. Incubate the plate at room temperature for 10 minutes. Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the control (vehicle-treated cells). Determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of thieno[2,3-d]pyrimidine isomers reveals a clear structure-activity relationship, with the thieno[2,3-d]pyrimidine scaffold frequently demonstrating superior bioactivity, particularly in the context of anticancer and kinase inhibitory applications. The specific arrangement of the fused rings in this isomer appears to provide an optimal framework for targeted molecular interactions.
While the thieno[2,3-d]pyrimidine core has been extensively studied, there is a significant opportunity for further research into the other isomeric forms, particularly thieno[3,2-d]pyrimidines and thieno[3,4-d]pyrimidines. A systematic and direct comparative evaluation of these isomers across a broad range of biological targets would provide invaluable insights for rational drug design. Future studies should focus on co-crystallization of these isomers with their target proteins to elucidate the precise molecular interactions that govern their differential bioactivities. Such information will undoubtedly pave the way for the development of next-generation thienopyrimidine-based therapeutics with enhanced potency and selectivity.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis: 4-Chloro-2-methylthieno[2,3-d]pyrimidine Derivatives versus Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of established drugs like paclitaxel have spurred the exploration of novel chemical scaffolds. Among these, derivatives of 4-Chloro-2-methylthieno[2,3-d]pyrimidine have emerged as a promising class of compounds with potent anti-proliferative activities. This guide provides an in-depth, objective comparison of the preclinical activity of these thienopyrimidine derivatives against paclitaxel, supported by experimental data, to inform future research and development efforts.
The Clinical Benchmark: Paclitaxel's Profile
Paclitaxel, a member of the taxane family, has been a cornerstone of chemotherapy for decades, employed in the treatment of various solid tumors including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, essential components of the cell's cytoskeleton.[1][2] By binding to the β-tubulin subunit, paclitaxel promotes the polymerization of tubulin into hyper-stable, non-functional microtubule bundles.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis.[1][2]
However, the clinical utility of paclitaxel is often hampered by significant drawbacks. Its poor aqueous solubility necessitates formulation in Cremophor EL, a vehicle known to cause hypersensitivity reactions.[3] More critically, many tumors exhibit intrinsic or acquired resistance to paclitaxel. Mechanisms of resistance are multifaceted and include the overexpression of drug efflux pumps like P-glycoprotein, mutations in tubulin isotypes that reduce drug binding, and alterations in apoptotic signaling pathways.[1] Furthermore, paclitaxel is associated with a range of dose-limiting toxicities, most notably peripheral neuropathy, myelosuppression, and gastrointestinal disturbances.[1] These limitations underscore the urgent need for alternative therapeutic agents with improved efficacy, better safety profiles, and the ability to overcome resistance.
The Challenger: this compound Derivatives
The thieno[2,3-d]pyrimidine scaffold is a purine isostere, a structural feature that allows it to interact with the ATP-binding sites of numerous protein kinases.[4][5] This has led to the development of a multitude of derivatives as potent inhibitors of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5] The 4-chloro-2-methyl substitution on this core structure serves as a versatile synthetic handle for further chemical modifications to optimize potency and selectivity.[6]
Unlike the broad cytotoxic mechanism of paclitaxel, thieno[2,3-d]pyrimidine derivatives often exhibit more targeted modes of action. Many of these compounds function as inhibitors of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2).[7][8][9][10] By blocking these pathways, they can effectively halt tumor growth and, in some cases, induce apoptosis.[7][11][12]
Head-to-Head: A Comparative Look at In Vitro Activity
While direct comparative studies between this compound derivatives and paclitaxel are not abundant in the literature, an analysis of their respective activities against common cancer cell lines allows for a meaningful indirect comparison. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for this evaluation.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.013 | - | - | [13][14] |
| HepG2 (Liver) | 8.001 | Doxorubicin | 13.91 | [10] | |
| HT-29 (Colon) | >100 (for some derivatives) | Doxorubicin | - | [15] | |
| Jurkat (Leukemia) | 33.6 | Doxorubicin | - | [16] | |
| Paclitaxel | MCF-7 (Breast) | Varies (nM to low µM range) | - | - | [17] |
| HepG2 (Liver) | Varies (nM to low µM range) | - | - | [17] | |
| HT-29 (Colon) | Varies (nM to low µM range) | - | - | [3] | |
| Ovarian Carcinoma Cell Lines | 0.0004 - 0.0034 | - | - | [17] | |
| Non-Small Cell Lung Cancer Lines | 0.027 (120h exposure) | - | - | [17] |
Analysis of Cytotoxicity Data:
From the available data, it is evident that the potency of both paclitaxel and thieno[2,3-d]pyrimidine derivatives can vary significantly depending on the specific cancer cell line and the exact chemical structure of the derivative. Paclitaxel generally exhibits high potency, with IC50 values often in the nanomolar range.[3][17] Certain thieno[2,3-d]pyrimidine derivatives have also demonstrated remarkable potency, with some reaching nanomolar efficacy against breast cancer cell lines like MCF-7.[13][14]
A study on a related pyrazolo[4,3-d]pyrimidine scaffold, which also targets tubulin, showed a derivative that was 100- to 600-fold more active than paclitaxel in both wild-type and paclitaxel-resistant MCF-7 breast cancer cells. This highlights the potential of novel heterocyclic compounds to overcome clinically relevant resistance mechanisms.
Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference in the anti-cancer activity of these two classes of compounds lies in their mechanisms of action. This divergence has significant implications for their potential clinical applications, including combination therapies and overcoming drug resistance.
Paclitaxel's Mechanism of Action:
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Thieno[2,3-d]pyrimidine Derivatives' Mechanism of Action (Kinase Inhibition):
Caption: Kinase inhibition mechanism of thienopyrimidine derivatives.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of comparative studies, standardized experimental protocols are essential. Below are outlines for key in vitro assays used to evaluate the anticancer activity of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound derivatives and paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compounds for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
-
Procedure: The kinase, its substrate, ATP, and the test compound are incubated together. The amount of remaining ATP after the reaction is quantified using a detection reagent that produces a fluorescent signal inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value for kinase inhibition is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Caption: Experimental workflow for comparing anticancer agents.
Conclusion and Future Directions
The available preclinical data suggests that this compound derivatives represent a highly promising class of anticancer agents. While paclitaxel remains a potent and widely used chemotherapeutic, its limitations, particularly drug resistance and toxicity, necessitate the development of novel therapies. Thienopyrimidine derivatives offer the advantage of a more targeted mechanism of action, primarily through the inhibition of key protein kinases, which may translate to a better safety profile and the ability to overcome resistance mechanisms that plague microtubule-targeting agents.
The remarkable potency of some thienopyrimidine derivatives, with IC50 values in the nanomolar range, positions them as strong candidates for further preclinical and clinical development. Future research should focus on direct, head-to-head comparative studies with paclitaxel in a broader range of cancer cell lines, including paclitaxel-resistant models. In vivo studies in animal models are also crucial to assess their therapeutic efficacy, pharmacokinetic properties, and toxicity profiles. The distinct mechanisms of action also suggest that combination therapies of thienopyrimidine derivatives with paclitaxel or other chemotherapeutic agents could be a promising strategy to achieve synergistic effects and combat drug resistance.
References
- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Approach to the Structural Elucidation of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Unambiguous Molecular Confirmation
In the realm of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is a privileged structure, serving as the core for a multitude of compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] The synthesis of novel derivatives, such as 4-Chloro-2-methylthieno[2,3-d]pyrimidine (Molecular Formula: C₇H₅ClN₂S, Molecular Weight: 184.65 g/mol ), is a critical first step.[4][5] However, synthesis alone is insufficient; rigorous and unambiguous confirmation of the resulting molecular structure is paramount to ensure the validity of subsequent biological and pharmacological studies.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of this compound. We will move beyond a simple recitation of methods to explain the causal logic behind the experimental strategy, demonstrating how data from Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy are synthesized to provide a self-validating and definitive structural proof.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
The core principle of robust structural elucidation is the use of orthogonal techniques—methods that probe different molecular properties. This creates a self-validating system where the weaknesses of one technique are compensated by the strengths of another. Our strategy begins with Mass Spectrometry to confirm the mass and elemental composition, proceeds to Nuclear Magnetic Resonance to map the atomic connectivity, and finishes with Infrared Spectroscopy to verify the presence of key functional groups.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial and most crucial step. It provides the molecular weight of the compound, offering a direct pass/fail test of the synthesis. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns.[6][7] The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate to minimize fragmentation and prioritize the observation of the intact molecular ion.[8]
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
Data Interpretation & Validation
The primary goal is to locate the protonated molecular ion [M+H]⁺. Given the presence of a chlorine atom, we expect a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), resulting in two prominent peaks separated by 2 Da, with an intensity ratio of approximately 3:1.[9]
| Parameter | Expected Result | Rationale & Significance |
| Molecular Formula | C₇H₅ClN₂S | --- |
| Exact Mass | 183.9862 | The precise mass of the most abundant isotopic species (containing ³⁵Cl). |
| [M+H]⁺ Ion (³⁵Cl) | m/z 184.9935 | Confirms the molecular weight of the primary isotopologue. |
| [M+2+H]⁺ Ion (³⁷Cl) | m/z 186.9905 | Confirms the presence of one chlorine atom. |
| Isotopic Ratio | ~3:1 (185:187) | The characteristic intensity ratio is a definitive fingerprint for chlorine.[6] |
| Fragmentation | Minimal | Soft ionization (ESI) preserves the molecular ion for unambiguous MW confirmation. |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: While MS confirms what elements are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for heterocyclic compounds due to its excellent solubilizing power.[10]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Interpretation & Validation
The predicted spectrum for this compound should show distinct signals corresponding to the methyl protons and the two protons on the thiophene ring.
| ¹H NMR Data | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Assignment Rationale |
| Methyl Protons (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group is attached to the pyrimidine ring and has no adjacent protons to couple with. |
| Thiophene Proton (H-6) | 7.3 - 7.6 | Doublet (d) | 1H | Part of an AX spin system with H-5. The chemical shift is typical for protons on an electron-rich thiophene ring.[2] |
| Thiophene Proton (H-5) | 7.7 - 8.0 | Doublet (d) | 1H | Coupled to H-6. It is often slightly downfield compared to H-6 in similar fused systems. |
| ¹³C NMR Data | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| Methyl Carbon (-CH₃) | ~20 | Aliphatic carbon signal, typically upfield. |
| Thiophene Carbons (C-5, C-6) | 120 - 135 | Aromatic carbons in the five-membered ring.[2] |
| Fused Ring Carbons | 115 - 175 | Carbons at the ring junction and within the pyrimidine ring, showing a wide range due to the influence of nitrogen atoms and the chlorine substituent.[1][2] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and simple technique that provides valuable, albeit less detailed, information. Its strength lies in confirming the presence or absence of specific functional groups. For this molecule, we are looking for vibrations characteristic of the aromatic rings and the carbon-chlorine bond. The absence of strong absorptions for O-H or N-H stretches (above 3100 cm⁻¹) further validates the structure.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
Data Interpretation & Validation
| Wavenumber Range (cm⁻¹) | Expected Vibration | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of protons on the aromatic thiophene ring.[11] |
| 1600 - 1450 | C=C and C=N Ring Stretch | Characteristic "fingerprint" region for the fused aromatic thienopyrimidine core.[12][13] |
| 850 - 550 | C-Cl Stretch | Confirms the presence of the carbon-chlorine bond. The exact position can vary, but its presence in this region is a key indicator.[11] |
Synthesizing the Evidence: A Self-Validating Conclusion
Caption: How orthogonal data points converge to confirm the structure.
The mass spectrum validates the molecular weight and confirms the presence of a single chlorine atom. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton, showing the correct number and types of protons and carbons and their connectivity. Finally, the IR spectrum confirms the presence of the expected aromatic rings and the C-Cl bond. Together, these interlocking pieces of evidence provide an authoritative and trustworthy confirmation of the structure of this compound, enabling researchers to proceed with confidence in their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. synchem.de [synchem.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound, represents a class of molecules frequently utilized as building blocks in the synthesis of pharmacologically active agents. While its utility in the laboratory is significant, understanding its hazard profile is crucial for ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: Why Caution is Critical
Before initiating any disposal procedure, it is essential to comprehend the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified as hazardous.[1][2] The primary concerns are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]
-
Acute Toxicity: The compound is considered toxic if swallowed and may be harmful if it comes into contact with the skin or is inhaled.[4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Core Principles of Disposal: A Self-Validating System
The fundamental principle for the disposal of this compound is to ensure that it is managed as hazardous chemical waste. The overarching goal is to prevent its release into the environment and to mitigate any risk of exposure to personnel. This is achieved by adhering to the guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7]
The following workflow provides a logical decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound in a laboratory setting.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
The causality behind stringent PPE requirements lies in preventing direct contact and inhalation. The irritant and toxic nature of the compound necessitates a robust barrier between the researcher and the chemical.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] Ensure the fume hood has adequate airflow.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations (29 CFR 1910.133) or European Standard EN166.[3][8] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear a flame-retardant lab coat and disposable nitrile gloves.[3] Double-gloving is recommended to provide an extra layer of protection.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
-
Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][8]
| PPE Requirement | Standard/Specification | Rationale |
| Eye Protection | OSHA 29 CFR 1910.133, EN166 | Prevents eye irritation from dust or splashes.[3][8] |
| Hand Protection | Nitrile Gloves (double-gloved) | Minimizes skin contact and absorption.[4][9] |
| Body Protection | Lab Coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH/MSHA or EN 149 approved | Prevents inhalation of hazardous dust or vapors.[2][8] |
Part 2: Waste Segregation and Containment
Proper segregation is crucial for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. As a chlorinated hydrocarbon, this compound must be segregated into the halogenated organic waste stream.[5]
-
Solid Waste:
-
Carefully sweep up solid this compound using non-sparking tools.[1]
-
Place the solid waste into a designated, leak-proof, and clearly labeled container for halogenated solid waste.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in solution, transfer the liquid to a designated, sealed, and clearly labeled container for halogenated liquid waste.
-
Do not mix with non-halogenated solvents. This is critical because disposal methods, such as incineration, differ for halogenated and non-halogenated waste streams.
-
-
Container Labeling:
-
All waste containers must be accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Attach the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Part 3: Storage and Final Disposal
Temporary storage of hazardous waste must be managed to prevent accidents and ensure regulatory compliance.
-
On-site Storage:
-
Arranging for Disposal:
-
The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][2] These companies are equipped to handle and treat chemical waste in accordance with federal and state regulations.
-
Never dispose of this chemical down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and legal penalties.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is critical to minimize harm.
Spill Response
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Personal Protection: Before attempting to clean up, don the appropriate PPE as outlined above.
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. epa.gov [epa.gov]
- 6. Hazard Communication - Appendix A | Occupational Safety and Health Administration [osha.gov]
- 7. 1910 Subpart Z - Toxic and Hazardous Substances | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.fi [fishersci.fi]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
